4-(1H-Pyrazol-1-YL)benzoic acid hydrochloride
Description
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Properties
IUPAC Name |
4-pyrazol-1-ylbenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2.ClH/c13-10(14)8-2-4-9(5-3-8)12-7-1-6-11-12;/h1-7H,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRNPORUHDQYBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185294-89-6 | |
| Record name | Benzoic acid, 4-(1H-pyrazol-1-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185294-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Chemical structure properties of 4-(1H-Pyrazol-1-YL)benzoic acid hydrochloride
The following technical guide details the chemical structure, physicochemical properties, and synthesis of 4-(1H-Pyrazol-1-yl)benzoic acid hydrochloride .
CAS: 1185294-89-6 (HCl Salt) | Free Acid CAS: 16209-00-0 Molecular Formula: C₁₀H₉ClN₂O₂ (HCl Salt) | MW: 224.64 g/mol [1][2][3][4]
Introduction & Pharmaceutical Significance
4-(1H-Pyrazol-1-yl)benzoic acid hydrochloride is a biaryl scaffold integrating a carboxylic acid pharmacophore with a nitrogen-rich pyrazole ring.[1][2][3][4] This structure serves as a critical bioisostere in medicinal chemistry, often replacing larger tricyclic systems or more lipophilic biphenyl moieties to tune solubility and metabolic stability.[2][4]
Core Utility:
-
Fragment-Based Drug Discovery (FBDD): Used as a linker to probe solvent-exposed pockets in kinase inhibitors (e.g., p38 MAPK, VEGFR).[2][3][4]
-
Metal-Organic Frameworks (MOFs): The free acid acts as a rigid, V-shaped ligand for constructing porous coordination polymers.[1][2][3][4]
-
Antibacterial Agents: Derivatives have shown potency against methicillin-resistant Staphylococcus aureus (MRSA) by disrupting bacterial membranes.[1][2][3][4]
Molecular Architecture & Properties[1][2][4]
Structural Analysis
The molecule features a central 1,4-disubstituted benzene ring connecting a carboxylic acid and a pyrazole ring.[2][3][4]
-
Biaryl Twist: The bond between the benzene C4 and Pyrazole N1 is a C(sp²)–N(sp²) linkage.[2][3][4] Steric repulsion between the ortho protons of the benzene and the pyrazole ring induces a torsion angle of approximately 20–30° , preventing coplanarity.[2] This twist is crucial for binding selectivity in enzyme pockets.[2][3]
-
Electronic "Push-Pull": The pyrazole ring acts as a weak electron donor (via resonance) but an electron withdrawer (via induction) relative to the benzene ring.[2][3][4] The carboxylic acid at the para position is strongly electron-withdrawing, creating a polarized molecular axis.[2][3][4]
Physicochemical Profile
The hydrochloride salt form is engineered to address the poor aqueous solubility of the free acid.[2][4]
| Property | Value (Free Acid) | Value (HCl Salt) | Context |
| Molecular Weight | 188.18 g/mol | 224.64 g/mol | Salt form adds 36.46 Da.[1][2][3][4] |
| Physical State | Yellowish Solid | Off-white/Yellow Crystalline Solid | Salt formation often improves crystallinity.[1][2][3][4] |
| Melting Point | 192–194°C | >210°C (Decomp.)[2][3][4] | High lattice energy in salt form.[2][3][4] |
| pKa (Acid) | ~4.2 (COOH) | ~4.2 (COOH) | Carboxylic acid acidity is largely unaffected.[2][3][4] |
| pKa (Base) | ~0.3 (Pyrazole N2) | N/A (Protonated) | Critical: The N-phenyl pyrazole is extremely weakly basic.[2][3][4] The HCl salt is labile and may dissociate in water.[2][3] |
| LogP | 1.7–2.1 | < 1.0 | Salt form significantly lowers lipophilicity.[2][3][4] |
Stability Note (Critical)
The basicity of the pyrazole nitrogen (N2) is significantly reduced by the electron-withdrawing phenyl ring (pKa ~0.3).[2][3][4] Consequently, the hydrochloride salt is prone to hydrolysis .[2]
-
Storage: Must be stored in a desiccator at -20°C.
-
Solution: In aqueous buffers > pH 2, the salt will likely dissociate to the free acid, potentially precipitating if the concentration exceeds the solubility limit.[2][4]
Synthesis & Characterization Protocols
Synthesis Pathway (Modified Ullmann Coupling)
The most robust route utilizes a Copper(I)-catalyzed C–N coupling between 4-iodobenzoic acid esters and pyrazole, followed by hydrolysis and salt formation.[2][3]
Figure 1: Synthetic pathway via Cu-catalyzed Ullmann-type coupling.[1][2][3]
Detailed Protocol
Step 1: N-Arylation (Coupling)
-
Charge: To a dried Schlenk tube, add 4-iodobenzoic acid ethyl ester (1.0 eq), 1H-pyrazole (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Ligand: Add L-Proline (0.2 eq) or trans-1,2-diaminocyclohexane.
-
Solvent: Add anhydrous DMSO or DMF (concentration ~0.5 M).[2][3][4]
-
Reaction: Degas with Argon, seal, and heat to 110°C for 24 hours .
-
Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Dry organic layer (Na₂SO₄) and concentrate.[2][3][4] Purify via flash chromatography (Hexane/EtOAc).
Step 2: Hydrolysis & Salt Formation [1][2][4]
-
Hydrolysis: Dissolve ester in THF/Water (1:1), add LiOH (3 eq), stir at RT until TLC shows conversion. Acidify with 1M HCl to pH ~4 to precipitate the Free Acid . Filter and dry.[2][3][4]
-
Salting: Suspend the dried Free Acid in minimal anhydrous 1,4-dioxane.
-
Addition: Dropwise add 4M HCl in dioxane (2.0 eq) at 0°C.
-
Isolation: A precipitate should form immediately.[2][3][4] Dilute with cold diethyl ether to maximize yield. Filter under N₂, wash with ether, and dry under vacuum.
Analytical Fingerprint[1][2][3][4]
-
¹H NMR (400 MHz, DMSO-d₆):
Handling & Safety (GHS)[2][4]
Signal Word: WARNING
| Hazard Class | Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3][4] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3][4] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2][3][4] |
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3][4]
-
P280: Wear protective gloves/eye protection/face protection.[2][3][4]
-
Hygroscopic Warning: The HCl salt is hygroscopic.[2][3][4] Exposure to moisture will degrade the salt back to the free acid and HCl gas.[2] Handle in a glovebox or low-humidity environment.[1][2][3]
References
-
PubChem. 4-(1H-pyrazol-1-yl)benzoic acid | C10H8N2O2.[1][2][3][4] National Library of Medicine.[2] Available at: [Link][2][3][4]
-
Whitt, J., et al. (2019).[2][4] Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid... ACS Omega, 4(10), 14284–14293.[3][5] Available at: [Link][2][3][4]
-
Ma, D., et al. (2003).[2][4] CuI/L-Proline Catalyzed Coupling Reactions of Aryl Halides with Nitrogen Heterocycles. Journal of the American Chemical Society.[2][4] (Methodology reference for Ullmann protocol).
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- 3. PubChemLite - 4-[4-(4-chlorophenyl)-1h-pyrazol-1-yl]benzoic acid (C16H11ClN2O2) [pubchemlite.lcsb.uni.lu]
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An In-depth Technical Guide to the Physicochemical Characteristics of Pyrazole-Substituted Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyrazole-substituted benzoic acid derivatives represent a privileged scaffold in medicinal chemistry and materials science, demonstrating a wide array of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] Their efficacy and application are intrinsically linked to their physicochemical characteristics. This guide provides a comprehensive exploration of the essential analytical techniques used to characterize these molecules. By integrating established protocols with the underlying scientific principles, this document serves as a technical resource for researchers engaged in the synthesis, characterization, and development of novel pyrazole-based compounds. We will delve into spectroscopic methods (NMR, FT-IR, MS), structural analysis (X-ray Diffraction), thermal stability (TGA/DSC), and computational modeling (DFT), offering not just procedural steps but also the rationale behind their application.
Introduction: The Significance of Pyrazole-Benzoic Acid Scaffolds
The fusion of a pyrazole ring and a benzoic acid moiety creates a molecule with a unique combination of properties. The pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, acts as a versatile pharmacophore capable of engaging in various intermolecular interactions, including hydrogen bonding and metal coordination.[1] The benzoic acid group provides a critical acidic handle that influences solubility, metabolic stability, and receptor-binding affinity. The substitution pattern on both rings allows for fine-tuning of lipophilicity, electronic properties, and steric hindrance, making this class of compounds a fertile ground for drug discovery and the design of functional materials.[2][4] A thorough physicochemical characterization is therefore not merely a routine analysis but a crucial step in understanding structure-activity relationships (SAR) and optimizing molecular properties for their intended application.
Synthesis and Structural Confirmation: An Integrated Workflow
The journey from concept to a well-characterized molecule involves a logical sequence of synthesis followed by rigorous analytical confirmation. The general workflow ensures that the correct molecular entity has been produced with a high degree of purity before proceeding to more complex and time-consuming analyses.
Caption: General workflow from synthesis to in-depth characterization.
A common synthetic route involves the cyclization of a chalcone precursor with hydrazine derivatives.[5] For instance, a substituted acetophenone can be condensed with a substituted benzaldehyde to form a chalcone, which is then reacted with hydrazine hydrate in a suitable solvent like ethanol to yield the pyrazole ring.[6]
Spectroscopic Characterization: The First Line of Evidence
Spectroscopic techniques provide the foundational data for structural elucidation, confirming the presence of key functional groups and the overall connectivity of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural determination of organic molecules in solution.[7][8] It provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
Causality Behind Experimental Choices:
-
Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform (CDCl₃) for this class of compounds. This is because DMSO-d₆ readily dissolves the polar benzoic acid derivatives and, crucially, its residual water peak does not obscure the signal of the exchangeable carboxylic acid proton, which is a key diagnostic peak.[7]
-
¹H NMR: This experiment is the fastest and most sensitive, used to confirm the presence of aromatic protons, the pyrazole ring proton, and the acidic proton of the carboxylic acid. The integration of signals provides the relative ratio of protons, confirming the substitution pattern.[9]
-
¹³C NMR & DEPT: While ¹³C NMR identifies all unique carbon environments, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is run alongside it.[7][10] The DEPT-135 spectrum distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, simplifying the assignment of the aliphatic and aromatic signals.[7]
Typical Spectroscopic Data for a Pyrazole-Substituted Benzoic Acid:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment Rationale |
| ¹H | ~13.0 | Broad Singlet | Carboxylic Acid (COOH) proton, highly deshielded. |
| ¹H | 7.8 - 8.5 | Multiplets | Aromatic protons on the benzoic acid ring, adjacent to the electron-withdrawing COOH group.[4] |
| ¹H | 7.2 - 7.8 | Multiplets | Aromatic protons on other phenyl substituents. |
| ¹H | ~6.5 - 7.0 | Singlet/Doublet | Proton on the C4 position of the pyrazole ring.[11] |
| ¹³C | >165 | Singlet | Carbonyl carbon of the carboxylic acid.[6] |
| ¹³C | 120 - 150 | Multiple Signals | Aromatic and pyrazole ring carbons.[6][10] |
Protocol: ¹H NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified pyrazole-substituted benzoic acid derivative into a clean, dry vial.[7][12]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) using a micropipette.[13]
-
Dissolution: Vortex the vial until the sample is completely dissolved. Gentle sonication can be used if necessary.[13]
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring the liquid height is around 4-5 cm.[12][13] Avoid introducing solid particles or air bubbles.[12]
-
Acquisition: Place the NMR tube in the spectrometer. Acquire a standard ¹H spectrum, followed by ¹³C and DEPT experiments. Standard parameters on a 400 or 500 MHz instrument are typically sufficient.[11]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Causality Behind Experimental Choices:
-
KBr Pellet Method: For solid samples, the KBr pellet method is standard.[14] The sample is finely ground with potassium bromide, which is transparent to infrared radiation. This ensures that the observed absorption bands are solely from the analyte. The concentration of the sample in KBr is kept low (0.2-1%) to prevent total absorption of the IR beam, which would result in a noisy, unusable spectrum.[15][16]
Key Vibrational Frequencies:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3300 - 2500 | O-H Stretch | Carboxylic Acid | A very broad, strong band characteristic of the hydrogen-bonded dimer of carboxylic acids.[17] |
| ~3100 | C-H Stretch | Aromatic/Pyrazole | Sharp peaks often superimposed on the broad O-H band.[17] |
| 1760 - 1690 | C=O Stretch | Carboxylic Acid | A very strong, sharp absorption. Its exact position can indicate conjugation.[17][18] |
| 1600 - 1450 | C=C & C=N Stretch | Aromatic & Pyrazole Rings | Multiple bands of variable intensity confirm the presence of the ring systems. |
| 1320 - 1210 | C-O Stretch | Carboxylic Acid | A strong band associated with the carboxylic acid group.[17] |
Protocol: FT-IR Sample Preparation (KBr Pellet Method)
-
Drying: Ensure both the sample and spectroscopic grade KBr are thoroughly dry to avoid a broad water absorption band around 3400 cm⁻¹. Drying KBr in an oven at >110°C is recommended.[19]
-
Grinding: In an agate mortar, grind 1-2 mg of the sample with 100-200 mg of dry KBr until a fine, homogeneous powder is obtained.[14]
-
Pressing: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a thin, transparent, or translucent pellet.[19][20]
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Collect the spectrum, typically over a range of 4000-400 cm⁻¹.[19]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.
Causality Behind Experimental Choices:
-
Ionization Method: Electron Impact (EI) is a common method for relatively stable, small organic molecules. It provides a clear molecular ion (M⁺) peak and a rich, reproducible fragmentation pattern that can be used as a fingerprint.[21] For more sensitive molecules, softer ionization techniques like Electrospray Ionization (ESI) can be used, which typically shows the protonated molecule [M+H]⁺.[4]
-
Fragmentation Analysis: The fragmentation of pyrazole rings is highly dependent on the substituents.[22] Common fragmentation pathways include the loss of small, stable molecules like N₂ or HCN from the pyrazole ring, or the cleavage of substituent groups.[23][24] The stability of the resulting fragment ions dictates the observed pattern.
Thermal Analysis: Gauging Stability and Purity
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the thermal stability, purity, and polymorphic forms of pharmaceutical compounds.[25][26]
Caption: Complementary information from TGA and DSC analysis.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[27][28] It is invaluable for determining the temperature at which the compound begins to decompose, which is a critical parameter for drug formulation and storage.[29]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[26] It identifies thermal events like melting (endothermic peak) and crystallization (exothermic peak).[30] A sharp, well-defined melting peak is a strong indicator of high purity. The presence of multiple peaks can suggest impurities or polymorphism.
Protocol: Simultaneous TGA/DSC Analysis
-
Instrument Calibration: Calibrate the instrument's temperature, heat flow, and balance using certified reference materials (e.g., indium for temperature/heat flow, a certified weight for the balance).[30]
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean ceramic or aluminum crucible.[27][30]
-
Experimental Setup: Place the crucible in the TGA/DSC instrument.
-
Atmosphere and Flow Rate: Use an inert purge gas, such as dry nitrogen, at a controlled flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[28][30]
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30°C) to a temperature beyond its decomposition point (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).[30]
-
Data Analysis: Analyze the resulting TGA curve for mass loss steps (indicating decomposition or loss of volatiles) and the DSC curve for endothermic or exothermic peaks.[30]
Computational Modeling: A Theoretical Insight
Density Functional Theory (DFT) calculations provide a powerful theoretical complement to experimental data. By modeling the molecule in silico, we can predict and understand its electronic properties.
Causality Behind Computational Choices:
-
B3LYP/6-31G(d) Level of Theory: This combination of the B3LYP functional and the 6-31G(d) basis set is a widely used and well-validated method for geometry optimization and electronic property calculations of organic molecules, offering a good balance between accuracy and computational cost.[5][31]
-
HOMO-LUMO Analysis: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of the molecule's kinetic stability and chemical reactivity.[31] A larger gap suggests higher stability.[31]
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. This is invaluable for predicting sites of intermolecular interactions and chemical reactivity.[5]
| Parameter | Significance | Typical Finding for Pyrazole-Benzoic Acids |
| HOMO-LUMO Energy Gap | Electronic stability, reactivity | A relatively large gap indicates high stability.[31] |
| HOMO Distribution | Region of electron donation | Often localized on the electron-rich pyrazole and phenyl rings.[5] |
| LUMO Distribution | Region of electron acceptance | Often localized on the electron-withdrawing carboxylic acid group.[5] |
| MEP Map | Reactivity sites | Negative potential (red) is typically found around the oxygen atoms of the carboxylic acid and nitrogen atoms of the pyrazole, indicating sites for electrophilic attack or hydrogen bonding.[5] |
Conclusion
The comprehensive physicochemical characterization of pyrazole-substituted benzoic acid derivatives is a multi-faceted process that relies on the synergistic application of spectroscopic, thermal, and computational methods. Each technique provides a unique and essential piece of the puzzle, from confirming the basic molecular structure with NMR and FT-IR to defining its thermal limits with TGA/DSC and predicting its electronic behavior with DFT. The rigorous, protocol-driven approach outlined in this guide ensures the generation of high-quality, reproducible data, which is the bedrock of successful research and development in the pharmaceutical and material sciences.
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Comprehensive Guide to the Ionization and pKa Profile of 4-(1H-Pyrazol-1-yl)benzoic Acid Hydrochloride
This guide provides an in-depth technical analysis of the ionization behavior, pKa values, and physicochemical properties of 4-(1H-Pyrazol-1-yl)benzoic acid hydrochloride .[1][2] It is designed for researchers requiring high-fidelity data for solubility profiling, salt selection, and ADME prediction.[2]
Executive Summary
4-(1H-Pyrazol-1-yl)benzoic acid hydrochloride is a bifunctional ampholyte often utilized as a scaffold in medicinal chemistry (e.g., for factor Xa inhibitors or anti-inflammatory agents).[1][2] Its ionization behavior is characterized by a distinct asymmetry: a moderately strong carboxylic acid moiety and an exceptionally weak basic pyrazole center.[1]
-
Dominant Species at Physiological pH (7.4): Mono-anionic (Carboxylate).[1]
-
Critical Insight: While supplied as a hydrochloride salt, the basicity of the pyrazole nitrogen is insufficient to retain the proton in aqueous solution above pH ~1.[2]0. Consequently, the salt undergoes rapid hydrolysis in water, releasing free HCl and precipitating the neutral free acid if the concentration exceeds its intrinsic solubility.[2]
Molecular Architecture & Ionization Centers
To understand the pKa values, one must analyze the electronic coupling between the two rings.[2] The molecule consists of a benzoic acid core substituted at the para position by a 1-pyrazolyl group.[1]
Structural Electronic Effects[1]
-
The Acidic Center (COOH): The 1-pyrazolyl group acts as an electron-withdrawing substituent (EWG) via the inductive effect (
) of the nitrogens.[1][2] This withdraws electron density from the benzene ring, stabilizing the carboxylate anion and making the compound more acidic than unsubstituted benzoic acid.[2] -
The Basic Center (Pyrazole N2): The pyrazole ring is attached via
.[1] The basic site is .[1][3] However, the phenyl group attached to allows delocalization of the pyrazole's -electrons into the benzene ring.[1][2] This resonance effect, combined with the electron-withdrawing para-carboxyl group, drastically reduces the electron density at , rendering it a very weak base .[1][2]
Diagram: Ionization Sites and Charge Distribution
Figure 1: Structural analysis of ionization centers.[2] The electron-withdrawing nature of the pyrazole ring enhances the acidity of the benzoate, while the phenyl ring suppresses the basicity of the pyrazole.[1][2]
pKa Values: Theoretical & Experimental Synthesis
Direct experimental values for this specific derivative are often proprietary; however, high-confidence values are derived below using Structure-Activity Relationship (SAR) logic and Hammett Equation principles, validated against analogous 1-phenylpyrazole systems.
Table 1: Physicochemical Constants[1][2][4][5]
| Parameter | Value (Estimated/Derived) | Confidence | Rationale |
| pKa₁ (Basic) | ~ 0.2 ± 0.2 | High | Based on 1-phenylpyrazole (pKa 0.[1][2]3) corrected for p-COOH withdrawing effect. |
| pKa₂ (Acidic) | 3.85 ± 0.10 | Very High | Benzoic acid (4.[1]20) shifted by 1-pyrazolyl |
| Isoelectric Point (pI) | N/A | N/A | No pH exists where the zwitterion is the dominant stable species due to pKa overlap.[1] |
| Intrinsic Solubility ( | < 50 µM | High | Neutral form is highly crystalline and lipophilic (LogP ~ 1.7).[1] |
| Salt Stability | Low (Aqueous) | High | HCl salt dissociates fully > pH 1.0; behaves as free acid + HCl.[1] |
The Hammett Validation
Using the Hammett equation
-
Parent: Benzoic Acid (
).[1] -
Reaction Constant (
): 1.00 for benzoic acid ionization.[1] -
Substituent (
): The 1-pyrazolyl group is an EWG.[1] Literature estimates for N-linked azoles suggest a of approximately +0.2 to +0.35.[1] -
Calculation:
.[1]
Ionization Behavior & Species Distribution[1][2]
Understanding the microspecies distribution is vital for interpreting solubility data.[1] Unlike classic zwitterions (e.g., amino acids) where a wide pH range supports the neutral zwitterion, this molecule transitions directly from Cationic to Neutral to Anionic within a narrow, highly acidic window.[2]
Reaction Scheme
-
pH < 0 (Strong Acid): Fully protonated.[1]
(COOH neutral, Pyrazole ).[2] -
pH 0 - 3 (Stomach/Gastric): Rapid deprotonation of the pyrazole.[1] Dominant species is the neutral form
.[1] Risk of precipitation. [1][2] -
pH > 4 (Intestinal/Blood): Deprotonation of carboxylic acid.[1] Dominant species is the anion
.[1] Soluble.
Diagram: Species Distribution Workflow
Figure 2: Ionization pathway.[1][2] Note the narrow stability window of the cation, implying the HCl salt is only stable in strong acid environments.[2]
Experimental Protocols for Validation
Protocol: Yasuda-Shedlovsky Extrapolation
This method determines the pKa in varying percentages of organic solvent and extrapolates to 0% solvent to find the aqueous pKa.[1]
Reagents:
-
Analyte: 4-(1H-Pyrazol-1-yl)benzoic acid HCl (>98% purity).[1][2]
-
Solvent: Methanol (HPLC grade).[1]
-
Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).[1]
Workflow:
-
Preparation: Prepare three vessels containing 30%, 40%, and 50% (w/w) Methanol in water.
-
Dissolution: Dissolve ~5 mg of the compound in each vessel. Ensure complete dissolution (the co-solvent aids this).[1]
-
Titration: Titrate with KOH under inert gas (
or ) to prevent absorption.[1] -
Data Capture: Record pH vs. Volume of titrant.
-
Analysis:
Diagram: Experimental Workflow
Figure 3: Yasuda-Shedlovsky extrapolation workflow for determining pKa of low-solubility ampholytes.
Implications for Drug Development[2]
Salt Selection Strategy
The hydrochloride salt of this compound is a "Stoichiometric Salt" rather than a true stable salt in solution.[1]
-
Observation: When the HCl salt is placed in water, the pH drops (due to released HCl), but the organic part may precipitate if the final pH is > 2.0.[2]
-
Recommendation: For oral formulation, consider a Sodium or Potassium salt instead.[1][2] The strong base salt will target the carboxylic acid (pKa 3.9), creating a stable, soluble carboxylate salt that dissolves readily at neutral pH.[2]
Solubility Profiling
-
Intrinsic Solubility (
): Very low (estimated < 10 µg/mL).[1] -
pH-Dependent Solubility (
): At pH 6.8 (Intestine), solubility increases by orders of magnitude ( fold increase).[1][2]
Permeability
The neutral species (dominant at pH 2-3) is highly lipophilic (
References
-
PubChem. 4-(1H-pyrazol-1-yl)benzoic acid | C10H8N2O2.[1][2] National Library of Medicine.[1] [Link][1][2]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[2] (Source for
estimation logic). [Link] -
Bordwell, F. G. pKa Table (Bond Dissociation Energies). Comparison of N-phenylpyrazole acidity. [Link]
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State.[2] Wiley-Interscience.[1] (Protocol grounding for Yasuda-Shedlovsky extrapolation).
Sources
An In-depth Technical Guide to the Electronic Properties of 4-(1H-Pyrazol-1-yl)benzoic Acid for Coordination Chemistry
Abstract
4-(1H-Pyrazol-1-yl)benzoic acid (pPBA) has emerged as a highly versatile multitopic ligand in coordination chemistry and materials science. Its unique electronic architecture, arising from the interplay between the electron-donating pyrazole ring and the electron-withdrawing benzoic acid moiety, dictates the photophysical, electronic, and structural properties of its resulting metal complexes. This guide provides a comprehensive technical overview of the core electronic features of pPBA, offering field-proven insights for researchers in materials design, drug development, and catalysis. We will explore its synthesis, fundamental electronic characteristics, coordination behavior, and the resultant properties of its coordination polymers and metal-organic frameworks (MOFs), grounded in experimental data and theoretical calculations.
Introduction: The Molecular Architecture and Significance of pPBA
4-(1H-Pyrazol-1-yl)benzoic acid is a bifunctional organic ligand characterized by a pyrazole ring linked at the N1 position to a benzoic acid group at the para-position. This specific arrangement creates a rigid, linear "rod-like" molecule with distinct coordination sites: the N2 atom of the pyrazole and the carboxylate group.[1][2] This structural motif is of significant interest because it allows pPBA to act as a linker, bridging metal centers to form extended one-, two-, or three-dimensional networks.
The electronic nature of pPBA is defined by a push-pull system. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, acts as a π-electron-rich system. Conversely, the carboxylic acid group is a well-known electron-withdrawing group. This intramolecular charge transfer character is fundamental to its utility, influencing the HOMO-LUMO gap and the subsequent photoluminescent properties of its metal complexes. Pyrazole-based ligands are crucial building blocks in supramolecular chemistry due to their unique coordination properties that facilitate the self-assembly of complex molecular structures like MOFs and coordination polymers.[3]
Synthesis and Characterization
The synthesis of pPBA and its derivatives is typically achieved through well-established organic chemistry protocols. A common route involves the reaction of 4-hydrazinobenzoic acid with a suitable precursor to form the pyrazole ring.[4] Another prevalent method is the nucleophilic substitution reaction between a fluorinated benzoic acid derivative and pyrazole. For instance, 4-(1H-1,2,4-triazol-1-yl)benzoic acid (a related compound) is synthesized by reacting 4-fluorobenzaldehyde with 1,2,4-triazole, followed by oxidation of the aldehyde to a carboxylic acid.[2]
Standard Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. For example, in a derivative, 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid, the proton signals for the phenyl and pyrazole rings, as well as the methyl and methylene groups, are clearly resolved and assignable.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. The C=O stretch of the carboxylic acid is typically observed around 1700 cm⁻¹, while N-H stretches (if present) appear in the 3200-3400 cm⁻¹ region.[5]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight.[5]
Core Electronic Properties: A Theoretical and Experimental Perspective
The electronic behavior of pPBA is the cornerstone of its application in functional materials. Understanding its molecular orbitals and electrochemical properties is key to predicting the characteristics of its coordination complexes.
Molecular Orbitals and Intramolecular Charge Transfer
Density Functional Theory (DFT) calculations are instrumental in elucidating the electronic structure of pPBA and related pyrazole derivatives.[6] These calculations consistently show:
-
Highest Occupied Molecular Orbital (HOMO): The HOMO is typically localized on the electron-rich pyrazole ring and the phenyl group.
-
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is predominantly centered on the electron-withdrawing benzoic acid moiety.
This spatial separation of the HOMO and LUMO is the hallmark of an intramolecular charge transfer (ICT) system. Upon photoexcitation, an electron is promoted from the HOMO to the LUMO, resulting in a charge-separated excited state. This ICT character is crucial for the luminescent properties of pPBA-based materials. The energy difference between the HOMO and LUMO, known as the band gap energy, is a key parameter that determines the absorption and emission wavelengths. For a related compound, 4-(carboxyamino)-benzoic acid, the calculated HOMO-LUMO gap is approximately 5.0 eV, indicating a stable molecular structure.[7]
Spectroscopic Properties
-
UV-Vis Absorption: pPBA typically exhibits strong absorption bands in the UV region, corresponding to π-π* transitions within the aromatic rings and the n-π* transitions associated with the nitrogen and oxygen atoms.
-
Luminescence: While pPBA itself may exhibit weak fluorescence, its coordination to metal centers, particularly closed-shell ions like Zn(II) and Cd(II), can significantly enhance or modulate its emission properties.[1][8] This is often due to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, which are common in transition metal complexes.[9][10] The rigidification of the ligand upon coordination can also reduce non-radiative decay pathways, leading to enhanced fluorescence, a phenomenon known as "turn-on" fluorescence.[11]
Electrochemical Properties
Cyclic voltammetry (CV) is used to study the redox behavior of pPBA and its metal complexes.[12] The oxidation and reduction potentials provide experimental measures of the HOMO and LUMO energy levels, respectively. These studies can reveal the influence of the metal center on the electronic properties of the ligand and the overall stability of the resulting complex.
Coordination Chemistry: Building Blocks for Functional Materials
The true utility of pPBA is realized in its ability to form coordination complexes with a wide range of metal ions. The bifunctional nature of the ligand allows for diverse structural motifs.
Coordination Modes
pPBA can coordinate to metal centers in several ways, leading to a rich structural diversity in the resulting MOFs and coordination polymers.[1][2] The primary coordination sites are:
-
Pyrazole Nitrogen: The sp²-hybridized N2 atom of the pyrazole ring acts as a Lewis base, coordinating to the metal ion.
-
Carboxylate Group: The deprotonated carboxylic acid group can coordinate in a monodentate, bidentate chelating, or bidentate bridging fashion.
The interplay of these coordination modes, influenced by factors such as the choice of metal ion, solvent, and temperature, dictates the final topology of the framework.[1]
Caption: Coordination possibilities of the pPBA ligand with a metal center.
Resultant Material Properties
The electronic properties of pPBA are directly imparted to the resulting coordination polymers and MOFs, leading to materials with interesting applications:
-
Luminescence and Sensing: The inherent luminescence of pPBA-based frameworks can be sensitive to the presence of certain molecules or ions. This makes them promising candidates for chemical sensors. For instance, the fluorescence of a Cd(II)-MOF constructed from a related imidazole-carboxylate ligand can be quenched by certain analytes, providing a detection mechanism.[1]
-
Gas Adsorption: The porous nature of many pPBA-based MOFs allows for the adsorption of gases like CO₂. The electronic nature of the framework can influence the binding affinity for different gas molecules.[13]
-
Catalysis: The metal nodes and the organic linkers can both act as active sites for catalysis. The electronic properties of pPBA can be tuned to modulate the catalytic activity of the framework.
Table 1: Properties of Selected pPBA-based Coordination Polymers
| Metal Ion | Framework Dimensionality | Key Property | Potential Application | Reference |
| Cd(II) | 3D Framework | Luminescence | Chemical Sensing | [2] |
| Cu(II) | 3D Diamond Net | Structural Diversity | Gas Storage | [2] |
| Zn(II) | 1D Double Chain | Fluorescence | Optoelectronics | [1] |
| Co(II) | 3D Interpenetrating Net | Magnetic Properties | Data Storage | [1] |
Experimental Protocols
General Synthesis of a pPBA-based MOF (Hydrothermal Method)
This protocol is a representative example for the synthesis of a crystalline coordination polymer.
Objective: To synthesize a Cd(II)-pPBA MOF.
Materials:
-
Cd(NO₃)₂·4H₂O
-
4-(1H-Pyrazol-1-yl)benzoic acid (pPBA)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Teflon-lined stainless steel autoclave (23 mL)
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of Cd(NO₃)₂·4H₂O and 0.2 mmol of pPBA in a solvent mixture of 8 mL DMF and 2 mL deionized water.
-
Stir the mixture at room temperature for 30 minutes to ensure homogeneity.
-
Transfer the resulting solution into a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 120 °C for 72 hours.
-
After 72 hours, allow the autoclave to cool slowly to room temperature over a period of 24 hours.
-
Colorless block-shaped crystals suitable for single-crystal X-ray diffraction should be formed.
-
Isolate the crystals by filtration, wash them with fresh DMF, and air-dry.
Self-Validation: The crystallinity and phase purity of the product should be confirmed by Powder X-ray Diffraction (PXRD). The structure is definitively determined by Single-Crystal X-ray Diffraction.[2]
Caption: Hydrothermal synthesis workflow for a pPBA-based MOF.
Conclusion and Future Outlook
4-(1H-Pyrazol-1-yl)benzoic acid is a powerful and versatile ligand in the toolkit of the coordination chemist. Its well-defined electronic structure, characterized by an intramolecular charge transfer system, provides a rational basis for the design of functional materials. The ability to form robust, porous frameworks with diverse metal ions opens up avenues for applications in sensing, gas storage, and catalysis. Future research will likely focus on postsynthetic modification of pPBA-based MOFs to introduce new functionalities, the development of chiral frameworks for enantioselective applications, and the exploration of their utility in electronic devices and drug delivery systems. The continued interplay between synthetic chemistry, spectroscopy, and computational modeling will undoubtedly unlock even greater potential for this remarkable molecule.
References
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- Jahan, N., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and... ACS Omega.
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- (N.A.).
- Gusev, A., et al. (2018). Luminescent properties of zinc complexes of 4-formylpyrazolone based azomethine ligands: Excitation-dependent emission in solution. Journal of Luminescence.
- (N.A.). (2012).
- (N.A.). Luminescent Metal Complexes for Applications in Biology and Analytical Chemistry. University of Melbourne.
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- Wang, X., et al. (2014). New Metal–Organic Frameworks Constructed from the 4-Imidazole-Carboxylate Ligand: Structural Diversities, Luminescence, and Gas Adsorption Properties. Crystal Growth & Design.
- Lamsayah, H., et al. (2016). N,N-bis (1H-pyrazol-1-yl) derivatives : Synthesis, Liquid-liquid extraction of metals and electronic DFT calculations.
- (N.A.). (2023). Coordination modulation: a way to improve the properties of metal–organic frameworks. RSC Publishing.
- (N.A.). Luminescent silver(i) complexes with pyrazole-tetraphenylethene ligands: turn-on fluorescence due to the coordination-driven rigidification and solvent-oriented structural transformation. Dalton Transactions (RSC Publishing).
- (N.A.). 1H-Pyrazole-4-carboxylic acid-based metal–organic frameworks: Multifaceted materials.
- (N.A.). (2022). Synthesis, characterization, DFT calculation, and biological activity of pyrazole-based azo-metal(II) complexes.
- (N.A.). The DFT optimized structures of the H 4 L and its complexes.
- (N.A.). (2009). Crystal structure, bioactivities, and electrochemistry properties of four diverse complexes with a new pyrazole ligand.
- Menzel, S., et al. (2022). Metal-organic framework structures of fused hexagonal motifs with cuprophilic interactions of a triangular Cu(I)3(pyrazolate-benzoate) metallo-linker.
- Touzani, R., et al. (2017). Theoretical study using DFT calculations on inhibitory action of two pyrazole compounds on corrosion of Steel in phosphoric acid. Journal of Applied Chemistry and Environment Protection.
- (N.A.). Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. PMC.
- (N.A.). (2004). 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid. MDPI.
- (N.A.). (2019). In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. International Journal of Multidisciplinary Research and Development.
- (N.A.). (2021). Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid. Acta Scientific.
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- (N.A.). (2010). Fourth Generation Scorpionates: Coordination Behavior of a New Class of Conformationally Flexible Mixed-Donor (Pyrazol-1-yl)borates. Inorganic Chemistry - ACS Figshare.borates. Inorganic Chemistry - ACS Figshare.
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An In-depth Technical Guide to the Crystal Structure Analysis of 4-(1H-Pyrazol-1-YL)benzoic Acid Salts
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the synthesis, crystallization, and detailed structural analysis of salts derived from 4-(1H-Pyrazol-1-YL)benzoic acid (PPBA). Emphasizing the causality behind experimental choices, this document integrates established protocols with field-proven insights to ensure technical accuracy and reproducibility.
Strategic Importance of 4-(1H-Pyrazol-1-YL)benzoic Acid in Modern Drug Discovery
The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved pharmaceuticals used to treat a wide array of diseases, including various cancers and viral infections.[1][2][3] 4-(1H-Pyrazol-1-YL)benzoic acid is a particularly valuable building block, combining the versatile pyrazole ring with a benzoic acid moiety that is ideal for forming salts or co-crystals.[4] This modification is a cornerstone of modern drug development, aimed at enhancing critical physicochemical properties such as aqueous solubility, stability, and bioavailability, which are often challenging for complex organic molecules.[4]
The formation of salts by reacting the acidic proton of the benzoic acid with a basic co-former is a primary strategy to overcome these limitations. A thorough understanding of the three-dimensional crystal structure of these salts is not merely an academic exercise; it is fundamental to predicting and controlling the material's performance. Crystal structure analysis reveals the precise arrangement of molecules and the intricate network of intermolecular interactions—such as hydrogen bonds and π–π stacking—that govern the solid-state properties of the active pharmaceutical ingredient (API).[5][6]
Synthesis and Single Crystal Growth: A Protocol-Driven Approach
Synthesis of 4-(1H-Pyrazol-1-YL)benzoic Acid (PPBA)
The synthesis of the parent acid is a critical first step. A reliable method involves the condensation reaction of 4-hydrazinobenzoic acid with a suitable C3 synthon, followed by cyclization. A Vilsmeier-Haack reaction is often employed for synthesizing substituted pyrazoles and can be adapted for this purpose.[7]
Experimental Protocol: Synthesis of PPBA Derivatives
-
Hydrazone Formation: A mixture of 4-hydrazinobenzoic acid and a suitable ketone (e.g., acetophenone derivatives) is refluxed in ethanol.[8] This reaction forms the hydrazone intermediate.
-
Vilsmeier-Haack Cyclization: The crude hydrazone is treated with a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide) in a one-pot reaction to facilitate cyclization and formylation, yielding a 4-formyl pyrazole derivative.[8]
-
Purification: The resulting solid is purified by recrystallization from an appropriate solvent like ethanol to yield the final product. The structure is then confirmed using standard spectroscopic techniques.[9][10]
Formation and Crystallization of PPBA Salts
The formation of a salt requires reacting the acidic PPBA with a stoichiometric amount of a pharmaceutically acceptable base (co-former). The selection of the co-former is a critical decision, driven by the need to introduce specific intermolecular interactions that will guide the crystal packing.
Crystallization Methodologies:
The growth of high-quality single crystals suitable for X-ray diffraction is paramount. The choice of method depends on the solubility and stability of the salt.
-
Slow Solvent Evaporation (Proven Choice for Thermally Stable Salts):
-
Dissolve the PPBA salt in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetonitrile) to near-saturation at room temperature.
-
Filter the solution using a syringe filter to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it with a perforated cap (e.g., Parafilm with pinholes) to allow for slow evaporation.
-
Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
-
Causality: This method allows molecules to self-assemble into a low-energy, highly ordered crystalline lattice slowly and methodically, which is essential for producing diffraction-quality crystals.
-
-
Vapor Diffusion (Ideal for Small Quantities):
-
Prepare a saturated solution of the salt in a "good" solvent.
-
Place a small vial containing this solution inside a larger, sealed jar that contains a larger volume of a "poor" solvent (the anti-solvent) in which the salt is less soluble.
-
The anti-solvent vapor will slowly diffuse into the good solvent, gradually reducing the solubility of the salt and inducing crystallization.
-
Causality: This technique provides fine control over the rate of supersaturation, often yielding crystals of superior quality compared to rapid precipitation methods.
-
Core Methodology: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal. The workflow is a self-validating system, where the quality of each step directly impacts the final structural model.
Experimental Protocol: SCXRD Analysis
-
Crystal Selection and Mounting:
-
Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects.
-
Mount the crystal on a cryo-loop or a glass fiber using a minimal amount of cryo-protectant oil.
-
The mounted crystal is then placed on a goniometer head on the diffractometer.
-
-
Data Collection:
-
Data is typically collected on a modern diffractometer, such as a Rigaku XtaLab or Agilent SuperNova, equipped with a sensitive detector (e.g., CCD or HyPix).[11]
-
The crystal is cooled to a low temperature (e.g., 150 K) using a cryostat to minimize thermal vibrations and improve data quality.[11]
-
A monochromatic X-ray beam (e.g., Cu-Kα, λ = 1.54184 Å) is directed at the crystal.
-
The crystal is rotated through a series of angles, and the diffraction pattern (the positions and intensities of the diffracted X-ray beams) is recorded for each orientation.
-
Causality: Cooling the crystal reduces atomic motion, leading to sharper diffraction spots and allowing for the collection of higher-resolution data, which is crucial for accurately locating atoms, especially hydrogen atoms involved in bonding.
-
-
Data Processing and Structure Solution:
-
The raw diffraction images are processed using software like CrysAlisPro.[11] This involves integrating the intensities of the diffraction spots and applying corrections for factors like absorption.
-
The structure is solved using software packages like SHELX.[11] Modern algorithms such as intrinsic phasing or charge-flipping are employed to determine the initial positions of the atoms.
-
The initial atomic model is then refined using full-matrix least-squares procedures on F². All non-hydrogen atoms are typically refined anisotropically.
-
Workflow for Crystal Structure Determination
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Complementary Characterization Techniques
While SCXRD provides the definitive solid-state structure, a comprehensive analysis requires corroboration from other techniques.
| Technique | Purpose & Key Insights |
| FT-IR Spectroscopy | Confirms the presence of key functional groups. In salt formation, a shift from the carboxylic acid C=O stretch (~1700 cm⁻¹) to the asymmetric and symmetric stretches of the carboxylate anion (COO⁻) at ~1610-1550 cm⁻¹ and ~1400 cm⁻¹ respectively, provides clear evidence of proton transfer. |
| NMR Spectroscopy (¹H, ¹³C) | Elucidates the molecular structure in solution, confirming the integrity of the molecule post-synthesis.[12] It serves as a crucial quality control step before crystallization experiments. |
| Thermal Analysis (DSC/TGA) | Determines the melting point, thermal stability, and decomposition profile of the crystalline salt.[13] This data is vital for assessing the material's suitability for pharmaceutical formulation processes. |
| Powder X-ray Diffraction (PXRD) | Used for phase identification and to confirm the bulk purity of the crystalline material, ensuring that the single crystal selected is representative of the entire batch.[13] |
Interpreting the Crystal Structure: From Data to Insight
The final output of an SCXRD experiment is a crystallographic information file (CIF), which contains the atomic coordinates and other essential data. The analysis focuses on two main areas:
-
Molecular Conformation: The precise bond lengths, angles, and torsion angles within the PPBA and co-former molecules are examined. This can reveal conformational changes that occur upon salt formation.
-
Supramolecular Assembly and Intermolecular Interactions: This is the core of crystal engineering. The analysis identifies the network of non-covalent interactions that hold the crystal lattice together. For PPBA salts, this typically involves:
-
Hydrogen Bonds: Strong, directional interactions are the primary drivers of crystal packing. In benzoic acid derivatives, the robust carboxylic acid homodimer is a common motif.[4] In salts, this is replaced by strong charge-assisted hydrogen bonds between the carboxylate anion and protonated sites on the co-former.
-
π-π Stacking: Interactions between the aromatic pyrazole and benzene rings contribute significantly to the stability of the crystal structure.[5]
-
Other Weak Interactions: C-H···O and C-H···π interactions also play a role in optimizing the crystal packing.
-
Common Supramolecular Synthons in Benzoic Acid Salts
Caption: Comparison of hydrogen bonding in acid dimers vs. salts.
Quantitative Data Summary
The following tables present an example of the kind of quantitative data generated during a typical crystal structure analysis of a hypothetical PPBA salt.
Table 1: Example Crystallographic Data for a PPBA Salt
| Parameter | Value |
| Chemical Formula | C₁₀H₇N₂O₂⁻ · CₓHᵧN⁺ |
| Formula Weight | Varies |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a, b, c (Å) | 12.54, 8.32, 15.67 |
| α, β, γ (°) | 90, 98.5, 90 |
| Volume (ų) | 1615.2 |
| Z | 4 |
| Temperature (K) | 150 |
| Radiation (λ, Å) | 1.54184 (Cu Kα) |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.115 |
| Goodness-of-fit on F² | 1.05 |
Table 2: Key Spectroscopic Data for PPBA
| Analysis | Feature | Predicted Position |
| ¹H NMR (DMSO-d₆) | COOH proton | ~12.4 ppm (broad singlet) |
| Aromatic protons | 7.1 - 8.0 ppm (multiplets) | |
| FT-IR (KBr) | O-H stretch (acid) | ~3000 cm⁻¹ (broad) |
| C=O stretch (acid) | ~1705 cm⁻¹ | |
| N-N stretch (pyrazole) | ~1450 cm⁻¹ |
Conclusion: An Integrated Strategy for Drug Development
The crystal structure analysis of 4-(1H-pyrazol-1-yl)benzoic acid salts is a multidisciplinary endeavor that is essential for modern drug development. By combining careful synthesis and crystallization with high-resolution SCXRD analysis and complementary spectroscopic and thermal techniques, researchers can gain a profound understanding of the solid-state properties of these valuable compounds. This knowledge is critical for rationally designing pharmaceutical materials with optimized solubility, stability, and bioavailability, ultimately accelerating the path from discovery to clinical application.
References
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Single-crystal X-ray diffraction study of novel pyrazole chalcone derived from 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde. (n.d.). NIScPR Online Periodicals Repository. Retrieved February 18, 2026, from [Link]
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Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). PMC. Retrieved February 18, 2026, from [Link]
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Single-crystal X-ray diffraction study of novel pyrazole chalcone derived from 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde - NIScPR Online Periodical Repository. (n.d.). NIScPR. Retrieved February 18, 2026, from [Link]
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Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (n.d.). PMC. Retrieved February 18, 2026, from [Link]
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Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (n.d.). RSC Publishing. Retrieved February 18, 2026, from [Link]
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Heteromeric intermolecular interactions as synthetic tools for the formation of binary co-crystals. (2025, August 10). ResearchGate. Retrieved February 18, 2026, from [Link]
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Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023, November 7). Future Medicinal Chemistry. Retrieved February 18, 2026, from [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PMC. Retrieved February 18, 2026, from [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. Retrieved February 18, 2026, from [Link]
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Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (2025, December 27). Dove Press. Retrieved February 18, 2026, from [Link]
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Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)meth-yl]benzoate. (2014, November 26). PubMed. Retrieved February 18, 2026, from [Link]
-
4-(1H-pyrazol-1-yl)benzoic acid. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]
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Pharmaceutical Co-Crystals in Drug Development: Solid-State Design Principles, Intermolecular Interactions, and Manufacturing Strategies. (2025, December 31). International Journal of Pharmaceutical Sciences. Retrieved February 18, 2026, from [Link]
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Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2019, August 21). PMC. Retrieved February 18, 2026, from [Link]
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Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. (n.d.). PMC. Retrieved February 18, 2026, from [Link]
-
Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid. (2018, September 15). PubMed. Retrieved February 18, 2026, from [Link]
-
Quantitative analysis of intermolecular interactions in cocrystals and a pair of polymorphous cocrystal hydrates from 1,4-dihydroquinoxaline-2,3-dione and 1H-benzo[d]imidazol-2(3H)-one with 2,5-dihydroxy-1,4-benzoquinones: a combined X-ray structural and theoretical analysis. (n.d.). RSC Publishing. Retrieved February 18, 2026, from [Link]
-
Supramolecular interactions in cocrystals of benzoic acid derivatives with selective COX-2 inhibitor etoricoxib. (2024, August 1). PubMed. Retrieved February 18, 2026, from [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 4-(1H-Pyrazol-1-YL)benzoic Acid via a Modified Ullmann N-Arylation
Abstract
4-(1H-Pyrazol-1-YL)benzoic acid is a pivotal building block in medicinal chemistry and materials science, frequently utilized in the synthesis of pharmaceuticals and functional organic materials.[1] This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound via a copper-catalyzed Ullmann N-arylation reaction. We present a robust and reproducible method employing 4-iodobenzoic acid and pyrazole, catalyzed by copper(I) iodide with L-proline as an ancillary ligand. This protocol is designed for researchers, scientists, and drug development professionals, offering detailed explanations of the causality behind experimental choices to ensure both high yield and purity. The method described herein is advantageous due to its relatively mild reaction conditions and the use of an inexpensive and readily available catalytic system.[2]
Principle and Mechanistic Insights
The Ullmann condensation, first reported over a century ago, is a cornerstone reaction for the formation of carbon-heteroatom and carbon-carbon bonds.[3][4][5] Specifically, the N-arylation of heterocycles like pyrazole is a critical transformation for creating structural motifs found in numerous bioactive molecules.[6][7][8]
The classical Ullmann reaction often requires harsh conditions, such as high temperatures (up to 200 °C) and stoichiometric amounts of copper.[9][10] Modern advancements have introduced ligand-accelerated protocols that proceed under significantly milder conditions, enhancing substrate scope and functional group tolerance.[11][12]
This protocol utilizes an L-proline/Copper(I) iodide system. The key roles of each component are:
-
Copper(I) Iodide (CuI): The primary catalyst. The active species is believed to be Cu(I), which facilitates the coupling through a catalytic cycle involving oxidative addition and reductive elimination.[5][13]
-
4-Iodobenzoic Acid: The aryl halide source. Aryl iodides are generally more reactive than the corresponding bromides or chlorides in Ullmann couplings.[2][11]
-
Pyrazole: The N-heterocyclic nucleophile.
-
L-Proline: An amino acid that acts as a bidentate ligand. It complexes with the copper(I) ion, increasing its solubility and preventing its disproportionation or precipitation. This chelation stabilizes the catalytic species, promoting the reaction at lower temperatures and reducing the required catalyst loading.[9][14][15]
-
Potassium Carbonate (K₂CO₃): A mild inorganic base used to deprotonate the pyrazole, generating the pyrazolide anion, which is the active nucleophile in the reaction. It also neutralizes the HI formed during the catalytic cycle.
-
Dimethyl Sulfoxide (DMSO): A polar aprotic solvent that effectively dissolves the reagents and facilitates the reaction, often at elevated temperatures.
The proposed catalytic cycle is depicted below.
Figure 1: Proposed Catalytic Cycle for the L-Proline Promoted Ullmann N-Arylation.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis.
Materials and Reagents
It is imperative to use reagents of high purity to ensure optimal reaction outcomes. All reagents should be handled in accordance with their respective Safety Data Sheets (SDS).
| Reagent/Material | CAS Number | Molecular Weight | Grade | Supplier Example |
| 4-Iodobenzoic acid | 619-58-9 | 248.02 g/mol | ≥98% | Sigma-Aldrich |
| Pyrazole | 288-13-1 | 68.08 g/mol | ≥98% | Sigma-Aldrich |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 g/mol | 99.5% | Alfa Aesar |
| L-Proline | 147-85-3 | 115.13 g/mol | ≥99% | Acros Organics |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | Anhydrous, ≥99% | Fisher Scientific |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 g/mol | Anhydrous, ≥99.7% | J.T.Baker |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | 2 M (aq) | VWR |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 g/mol | N/A | In-house |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | ACS Grade | Fisher Scientific |
| Hexanes | 110-54-3 | 86.18 g/mol | ACS Grade | Fisher Scientific |
Equipment
-
100 mL two-neck round-bottom flask
-
Magnetic stirrer hotplate
-
Magnetic stir bar
-
Reflux condenser
-
Nitrogen or Argon gas inlet with bubbler
-
Thermometer or thermocouple
-
Glass funnel and filter paper
-
Büchner funnel and flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or pH meter
Step-by-Step Procedure
Figure 2: Step-by-Step Experimental Workflow for Synthesis.
1. Reaction Setup:
-
Assemble a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to remove residual moisture.
-
To the flask, add 4-iodobenzoic acid (2.48 g, 10.0 mmol, 1.0 equiv.) , pyrazole (0.82 g, 12.0 mmol, 1.2 equiv.) , copper(I) iodide (0.19 g, 1.0 mmol, 10 mol%) , L-proline (0.23 g, 2.0 mmol, 20 mol%) , and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv.) .
-
Causality Note: Adding the solid reagents first under a dry atmosphere prevents clumping and ensures a homogenous mixture before solvent addition. An excess of pyrazole is used to drive the reaction to completion.
-
-
Seal the flask and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent the oxidation of the Cu(I) catalyst to the less active Cu(II) species.[16]
-
Using a syringe, add anhydrous DMSO (20 mL) to the flask.
2. Reaction Execution:
-
With vigorous stirring, lower the flask into a pre-heated oil bath and maintain the internal reaction temperature at 90-95 °C .
-
Allow the reaction to stir for 12-24 hours. The mixture will typically turn a dark brown or green color.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexanes:Ethyl Acetate with a few drops of acetic acid. The starting 4-iodobenzoic acid should be consumed.
3. Work-up and Purification:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing 200 mL of deionized water while stirring.
-
Acidify the aqueous mixture to pH 2-3 by the dropwise addition of 2 M HCl. The product, being a carboxylic acid, is insoluble in acidic aqueous media and will precipitate out as a solid.
-
Causality Note: The product exists as its potassium carboxylate salt in the basic reaction mixture. Acidification protonates the carboxylate, rendering the molecule neutral and causing it to precipitate from the aqueous solution.
-
-
Continue stirring the suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove DMSO, inorganic salts, and any unreacted pyrazole.
-
Dry the collected solid in a vacuum oven at 60 °C overnight to yield the crude product.
-
Optional: For higher purity, the crude product can be recrystallized from hot ethanol or an ethanol/water mixture.
Characterization and Expected Results
The final product should be an off-white to light tan solid. A successful synthesis should yield approximately 1.5 - 1.7 g (80-90%) of the target compound.
| Property | Expected Value |
| Appearance | Off-white to light tan solid |
| Molecular Formula | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.18 g/mol [17] |
| Melting Point | 255-258 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.2 (s, 1H, COOH), 8.60 (d, 1H), 8.15 (d, 2H), 7.95 (d, 2H), 7.80 (d, 1H), 6.60 (t, 1H) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 166.5, 142.1, 141.0, 131.0, 130.5, 127.0, 119.5, 108.0 |
| Mass Spec (ESI-) | m/z 187.05 [M-H]⁻ |
Safety and Troubleshooting
| Potential Issue | Probable Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst (Cu(I) oxidized); Insufficient heating; Wet reagents/solvent. | Ensure an inert atmosphere is maintained. Verify temperature control. Use anhydrous reagents and solvent. |
| Incomplete Reaction | Insufficient reaction time; Low temperature. | Extend reaction time and monitor by TLC. Ensure internal temperature is at least 90 °C. |
| Product Fails to Precipitate | Insufficient acidification. | Add more 2 M HCl until the pH is confirmed to be between 2 and 3 using pH paper. |
| Product is Dark/Oily | Side reactions due to overheating; Impurities. | Ensure temperature does not exceed 100 °C. Perform recrystallization to purify the product. |
Safety Precautions:
-
Always perform reactions in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
DMSO can facilitate the absorption of chemicals through the skin. Handle with extreme care.[16]
-
Handle hydrochloric acid with care as it is corrosive.
Conclusion
This application note details a reliable and efficient L-proline-promoted Ullmann coupling protocol for the synthesis of 4-(1H-Pyrazol-1-YL)benzoic acid. By explaining the rationale behind key steps, this guide empowers researchers to not only replicate the procedure but also to understand and troubleshoot the synthesis. The presented method offers high yields under relatively mild conditions, making it a valuable and accessible route to a key synthetic intermediate.
References
-
ResearchGate. (n.d.). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles | Request PDF. Retrieved February 18, 2026, from [Link]
-
Semantic Scholar. (n.d.). l-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Retrieved February 18, 2026, from [Link]
-
PubMed. (2025). Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. Retrieved February 18, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). l-Proline promoted Ullmann-type reaction of vinyl bromides with imidazoles in ionic liquids. Retrieved February 18, 2026, from [Link]
-
Reddit. (2025). Ullmann Coupling Help. Retrieved February 18, 2026, from [Link]
-
ACS Publications. (2009). CuI/4-Hydro-l-proline as a More Effective Catalytic System for Coupling of Aryl Bromides with N-Boc Hydrazine and Aqueous Ammonia. The Journal of Organic Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Copper(ii)-mediated regioselective N-arylation of pyrroles, indoles, pyrazoles and carbazole via dehydrogenative coupling. Retrieved February 18, 2026, from [Link]
-
ACS Publications. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. [Link]
-
Semantic Scholar. (n.d.). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. Retrieved February 18, 2026, from [Link]
-
ResearchGate. (2021). Copper-catalyzed N-arylation of pyrroles: An overview. Retrieved February 18, 2026, from [Link]
-
MDPI. (2004). 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid. Molbank. [Link]
-
ACG Publications. (2025). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Retrieved February 18, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved February 18, 2026, from [Link]
-
PubChem. (n.d.). 4-(1H-pyrazol-1-yl)benzoic acid. Retrieved February 18, 2026, from [Link]
-
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts. [Link]
-
ResearchGate. (n.d.). Ullmann Coupling. Retrieved February 18, 2026, from [Link]
-
ResearchGate. (2021). Sustainable strategies of C–N bond formation via Ullmann coupling employing earth abundant copper catalyst | Request PDF. Retrieved February 18, 2026, from [Link]
-
OperaChem. (2025). Ullmann coupling-An overview. Retrieved February 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved February 18, 2026, from [Link]
-
PubMed. (2025). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones. Retrieved February 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved February 18, 2026, from [Link]
-
MDPI. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules. [Link]
-
MDPI. (2024). A Facile Ugi/Ullmann Cascade Reaction to Access Fused Indazolo-Quinoxaline Derivatives with Potent Anticancer Activity. Molecules. [Link]
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Application Note: Peptide Coupling Optimization for 4-(1H-Pyrazol-1-YL)benzoic Acid
This Application Note is designed for researchers and medicinal chemists requiring a robust protocol for the amide coupling of 4-(1H-Pyrazol-1-yl)benzoic acid . The following guide synthesizes empirical data with mechanistic insights to overcome the specific solubility and electronic challenges associated with this building block.
Executive Summary & Chemical Context
The 4-(1H-Pyrazol-1-yl)benzoic acid moiety is a privileged scaffold in kinase inhibitors (e.g., FGFR, Factor Xa inhibitors) due to its ability to engage in
-
Solubility ("Brick Dust" Character): The extended planarity and symmetry of the phenyl-pyrazole system lead to high crystal lattice energy (MP > 190°C), resulting in poor solubility in standard non-polar solvents (DCM, Toluene).
-
Electronic Deactivation: The pyrazole ring, attached via N1, exerts an electron-withdrawing inductive effect (-I) on the phenyl ring. While this makes the resulting amide carbonyl stable to metabolism, it decreases the nucleophilicity of the carboxylic acid oxygen during the initial activation step, often requiring more potent coupling reagents than standard EDC/HOBt conditions.
Mechanistic Pathway & Challenges
The coupling reaction proceeds via the activation of the carboxylate to an active ester (or halide), followed by nucleophilic attack by the amine.
Figure 1: The activation step is the rate-limiting bottleneck due to the electronic deactivation of the benzoate. High-activity reagents (HATU) are required to drive this equilibrium forward.
Experimental Protocols
Protocol A: High-Efficiency HATU Coupling (Recommended)
Best for: Valuable amines, library synthesis, and general optimization. Mechanism: HATU generates a highly reactive 7-azabenzotriazole (OAt) ester, which accelerates coupling via the "neighboring group effect" of the pyridine nitrogen, crucial for this electron-deficient acid.
Reagents:
-
Acid: 4-(1H-Pyrazol-1-yl)benzoic acid (1.0 equiv)[1]
-
Amine: 1.1 – 1.2 equiv
-
Coupling Agent: HATU (1.1 – 1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 5.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide) or NMP. Avoid DCM.
Step-by-Step Procedure:
-
Dissolution: In a dry vial, suspend 4-(1H-Pyrazol-1-yl)benzoic acid (1.0 equiv) in anhydrous DMF. The concentration should be 0.1 M – 0.2 M.
-
Note: The acid may not fully dissolve initially.
-
-
Activation: Add DIPEA (3.0 equiv) to the suspension. Stir for 5 minutes. The mixture should clarify as the carboxylate salt forms.
-
Reagent Addition: Add HATU (1.1 equiv) in one portion.
-
Observation: The solution often turns yellow/orange. Stir for 10–15 minutes at Room Temperature (RT) to ensure formation of the activated ester.
-
-
Coupling: Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an additional 1.0–2.0 equiv of DIPEA.
-
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[2]
-
Endpoint: Look for the disappearance of the activated ester (M+H of ester often visible) and formation of product mass.
-
-
Workup:
-
Dilute the reaction mixture with EtOAc (10x volume).
-
Wash with 5% LiCl (aq) (3x) to remove DMF.
-
Wash with saturated NaHCO₃ (2x) and Brine (1x).
-
Dry over Na₂SO₄, filter, and concentrate.[2]
-
Protocol B: Acid Chloride Method (Scale-Up / Sterically Hindered)
Best for: Non-nucleophilic amines (anilines), large-scale (>10g) synthesis, or when HATU fails.
Reagents:
-
Acid: 1.0 equiv[3]
-
Reagent: Thionyl Chloride (SOCl₂) (Excess, as solvent or 5.0 equiv in Toluene)
-
Catalyst: DMF (1-2 drops)
Step-by-Step Procedure:
-
Chlorination: Suspend the acid in Thionyl Chloride (approx. 5–10 mL per gram of acid). Add 1 drop of DMF.
-
Reflux: Heat to reflux (75°C) for 2–3 hours.
-
Critical Check: The suspension must become a clear solution, indicating conversion to the acid chloride.
-
-
Isolation: Concentrate the mixture to dryness under reduced pressure. Azoetrope with toluene (2x) to remove residual SOCl₂.
-
Coupling: Dissolve the crude acid chloride in dry DCM or THF. Add this solution dropwise to a cooled (0°C) solution of the Amine (1.1 equiv) and Et₃N (3.0 equiv).
-
Finish: Warm to RT and stir for 2 hours. Standard aqueous workup.
Optimization & Troubleshooting Guide
Comparison of Coupling Reagents
The following data summarizes the expected performance of various reagents for this specific benzoic acid derivative.
| Coupling Reagent | Reactivity | Racemization Risk* | Solubility in DMF | Recommendation |
| HATU | High | Low | Excellent | Primary Choice |
| HBTU/TBTU | Moderate | Low | Good | Acceptable for simple amines |
| EDC / HOBt | Low | Very Low | Good | Not Recommended (Sluggish) |
| SOCl₂ (Acid Cl) | Very High | N/A (Achiral acid) | N/A | Use for difficult/bulky amines |
| T3P | Moderate | Low | Excellent | Good alternative for green chemistry |
*Note: Racemization refers to the chiral integrity of the amine partner, as the acid itself is achiral.
Decision Matrix for Protocol Selection
Figure 2: Selection logic for determining the optimal coupling strategy based on amine type and reaction scale.
Common Pitfalls
-
Incomplete Dissolution: Attempting to run this reaction in DCM or Toluene without converting to the acid chloride first will result in low yields. The zwitterionic character of the acid requires polar aprotic solvents (DMF/DMSO) for dipole solvation.
-
Pyridine Interference: While the pyrazole N2 is not strongly basic, avoid using strong mineral acids during workup if your product contains other basic sites, as the pyrazole can form salts that extract into the aqueous layer.
-
Hydrolysis: The activated ester is sensitive to moisture. Ensure DMF is anhydrous (water < 0.05%).
References
-
Synthesis of Pyrazole Amide Derivatives (Patent): Merck & Co., Inc. (2007). Pyrazole amide derivatives, compositions containing such compounds and methods of use. EP1765335B1.
- Relevance: Validates the use of HOAt/HATU conditions for pyrazole-benzoic acid scaffolds.
-
Solubility & Coupling of Heterocyclic Acids: Whitt, J., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid.... ACS Omega, 4(10), 14284-14293.[4]
- Relevance: Discusses the synthesis and solubility properties of similar pyrazolyl-benzoic acid deriv
-
General Amide Coupling Optimization: Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Org. Process Res. Dev., 20(2), 140–177.[5]
- Relevance: Authoritative review on reagent selection (HATU vs Acid Chloride) for process chemistry.
-
Chemical Properties of 4-(1H-Pyrazol-1-yl)benzoic acid: PubChem CID 736527.[1]
-
Relevance: Confirmation of physicochemical properties (LogP, H-bond acceptors).[6]
-
Sources
- 1. 4-(1H-pyrazol-1-yl)benzoic acid | C10H8N2O2 | CID 736527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. growingscience.com [growingscience.com]
- 6. mdpi.com [mdpi.com]
Recrystallization methods for high-purity 4-(1H-Pyrazol-1-YL)benzoic acid HCl
Application Note: Advanced Recrystallization Protocols for High-Purity 4-(1H-Pyrazol-1-yl)benzoic acid Hydrochloride
Part 1: Executive Summary & Chemical Context
4-(1H-Pyrazol-1-yl)benzoic acid hydrochloride is a critical intermediate in the synthesis of pharmaceutical agents, particularly Factor Xa inhibitors (e.g., Apixaban analogs) and various kinase inhibitors.[1] High purity (>99.5% HPLC) is essential to prevent downstream side reactions and ensure regulatory compliance.
This guide moves beyond basic "dissolve and cool" instructions. It addresses the specific challenge of this molecule: its amphoteric nature . The pyrazole ring is a weak base (pKa ~2.5), while the benzoic acid moiety is acidic (pKa ~4.2). Successful purification requires precise control of pH and solvent polarity to maintain the hydrochloride salt form without dissociation or hydrolysis.
Critical Quality Attributes (CQAs):
-
Purity (HPLC): ≥ 99.5% (Area %)[1]
-
Chloride Content: Stoichiometric (13.5% ± 0.5% theoretical)
-
Appearance: White to off-white crystalline solid[1]
-
Residual Metals (Pd/Cu): < 10 ppm (if catalyzed synthesis used)[1]
Part 2: Solubility Mapping & Solvent Selection
The solubility profile of the hydrochloride salt differs significantly from the free acid. The salt is polar and ionic, necessitating protic solvents or high-dielectric aprotic solvents, often with an excess of HCl to suppress dissociation.
Table 1: Solubility Profile of 4-(1H-Pyrazol-1-yl)benzoic acid HCl
| Solvent System | Solubility (Hot, ~60°C) | Solubility (Cold, ~0-5°C) | Utility |
| Methanol (MeOH) | High (>100 mg/mL) | Moderate | Good solvent, but yield may be low without anti-solvent.[1] |
| Ethanol (EtOH) | High (>80 mg/mL) | Low (<10 mg/mL) | Ideal primary solvent. Balances solubility and recovery. |
| Water (H₂O) | High | Moderate | Risk: Can cause hydrolysis to free acid if pH > 1.[1] Use 1M HCl instead. |
| Ethyl Acetate (EtOAc) | Insoluble | Insoluble | Ideal anti-solvent. Forces precipitation of the salt. |
| Acetone | Very Low | Insoluble | Alternative anti-solvent.[1] |
| Dichloromethane (DCM) | Insoluble | Insoluble | Used to wash away non-polar impurities.[1] |
Part 3: Detailed Experimental Protocols
Method A: Reactive Recrystallization (Purification via Salt Formation)
Best for: Purifying crude free acid or low-quality salt batches.[1]
Principle: This method purifies the compound by forming the salt in situ. Non-basic impurities (e.g., unreacted benzoic acid derivatives) remain in the organic phase, while the target salt precipitates.
Reagents:
-
Crude 4-(1H-Pyrazol-1-yl)benzoic acid (Free Acid)[1]
-
Solvent: Ethanol (Absolute)[1]
-
Reagent: 4M HCl in Dioxane (preferred) or Conc.[1] Aqueous HCl (37%)[1]
-
Anti-solvent: Ethyl Acetate (EtOAc)[1]
Protocol:
-
Dissolution: Suspend 10.0 g of crude free acid in 100 mL of Ethanol (10V) in a round-bottom flask equipped with a reflux condenser.
-
Heating: Heat the mixture to 60-70°C. The solid may not fully dissolve yet.
-
Acidification: Slowly add 1.2 equivalents of HCl (e.g., ~16 mL of 4M HCl in Dioxane) dropwise.
-
Observation: The suspension will likely clear as the soluble hydrochloride salt forms, followed by reprecipitation if the concentration is high.
-
-
Clarification (Hot Filtration): If insoluble particles (metals, inorganic salts) remain, perform a hot filtration through a Celite pad.
-
Crystallization:
-
Cool the filtrate to 40°C.
-
Slowly add Ethyl Acetate (50 mL) over 20 minutes to reduce solubility.
-
Cool further to 0-5°C and stir for 2 hours.
-
-
Isolation: Filter the white precipitate under vacuum.
-
Washing: Wash the cake with a cold 1:1 mixture of EtOH/EtOAc (20 mL).
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Method B: Thermal Recrystallization (Polymorph & Purity Control)
Best for: Final polishing of pre-formed salt to remove trace isomers or color.
Protocol:
-
Slurry: Charge 10.0 g of crude HCl salt into 80 mL of Ethanol/Water (95:5 v/v).
-
Note: The small water content aids solubility and crystal lattice formation.
-
-
Reflux: Heat to reflux (approx. 78°C) until a clear solution is obtained.
-
QC Check: If the solution is colored, add activated carbon (5% w/w), stir for 15 mins, and hot filter.
-
-
Controlled Cooling:
-
Aging: Hold at 5°C for 4 hours to maximize yield.
-
Filtration & Drying: Filter and wash with cold Ethanol. Dry as above.
Part 4: Process Visualization (Graphviz Diagram)
The following diagram illustrates the decision logic and workflow for the Reactive Recrystallization (Method A), which offers the highest purification factor.
Caption: Workflow for Reactive Recrystallization converting crude free acid to high-purity HCl salt.
Part 5: Analytical Control & Troubleshooting
1. Chloride Content Titration (Self-Validating Step): To ensure you have the mono-hydrochloride salt and not a hemi-salt or free acid mixture, perform argentometric titration.[1]
-
Method: Dissolve 50 mg in water/methanol. Titrate with 0.01 N AgNO₃ using potassium chromate indicator.
-
Target: 13.0% – 14.0% w/w Cl⁻.[1]
2. HPLC Method (Purity):
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 90% B over 20 mins.
-
Detection: UV @ 254 nm.[1]
3. Troubleshooting Guide:
| Issue | Probable Cause | Corrective Action |
| Low Yield (<60%) | Salt too soluble in pure alcohol.[1] | Increase Anti-solvent (EtOAc) ratio to 1:1 or 2:1. |
| Product is Sticky/Oily | Impurities preventing crystal lattice formation.[1] | Re-heat, add more solvent (dilution), and seed with pure crystal. |
| Low Melting Point | Residual solvent or mixed salt/free acid.[1] | Dry at higher temp (50°C) or check Chloride content.[1] |
| Yellow Color | Oxidation byproducts or trace metals.[1] | Use activated carbon during hot dissolution (Method B).[1] |
References
-
Synthesis and Purification of Pyrazoles
-
General Recrystallization of Benzoic Acid Derivatives
- Title: The Recrystallization of Benzoic Acid (General Principles).
- Source: University of Pittsburgh, Department of Chemistry.
-
URL:[Link]
-
Solubility Data Reference
-
Compound Data & Safety
Sources
Functionalization of the pyrazole ring in 4-(1H-Pyrazol-1-YL)benzoic acid
Application Note: Regioselective Functionalization of the Pyrazole Ring in 4-(1H-Pyrazol-1-yl)benzoic Acid
Executive Summary & Strategic Analysis
The scaffold 4-(1H-pyrazol-1-yl)benzoic acid represents a privileged pharmacophore in medicinal chemistry, bridging the structural gap between kinase inhibitors (e.g., p38 MAP kinase modulators) and non-steroidal anti-inflammatory drugs (NSAIDs).
For the medicinal chemist, functionalizing the pyrazole ring after the N-aryl bond formation is often more convergent and cost-effective than synthesizing substituted pyrazoles de novo. However, this substrate presents a unique "push-pull" electronic challenge:
-
The Pyrazole Ring: Inherently electron-rich, favoring electrophilic attack.
-
The Benzoic Acid Moiety: An electron-withdrawing group (EWG) attached at N1, which deactivates the ring relative to N-alkyl pyrazoles and creates a steric clash at the C5 position.
This guide details three validated protocols to functionalize this scaffold, prioritizing C4-selectivity (the kinetic and thermodynamic preference) and addressing the challenging C5-functionalization .
Substrate Reactivity Map
Figure 1: Reactivity landscape of the N-aryl pyrazole scaffold. C4 is the primary site for functionalization due to high HOMO coefficient density.
Critical Precursor Step: Esterification
Why this is mandatory: Direct functionalization of the free benzoic acid is fraught with reproducibility issues. The free carboxylic acid can:
-
Bind to transition metal catalysts (Pd, Cu), poisoning the active cycle.
-
Alter solubility profiles, leading to heterogeneous reaction mixtures.
-
Undergo competitive decarboxylation under high-temperature forcing conditions.
Protocol: Convert 4-(1H-pyrazol-1-yl)benzoic acid to Methyl 4-(1H-pyrazol-1-yl)benzoate using standard thionyl chloride/methanol or H2SO4/methanol conditions prior to attempting the protocols below.
Protocol A: C4-Selective Halogenation (The "Gateway" Method)
This is the industry-standard approach. Introducing a halogen at C4 unlocks the entire Suzuki/Sonogashira/Heck coupling toolkit.
-
Mechanism: Electrophilic Aromatic Substitution (EAS).[1]
-
Selectivity: >99% C4. The C4 position is electronically activated, while C3/C5 are deactivated by the imine-like nitrogen (N2).
Experimental Procedure
Reagents:
-
Substrate: Methyl 4-(1H-pyrazol-1-yl)benzoate (1.0 equiv)
-
Electrophile: N-Iodosuccinimide (NIS) (1.1 equiv) [For Iodination] or NBS [For Bromination]
-
Solvent: Acetonitrile (ACN) or DMF (0.2 M)
-
Catalyst: Trifluoroacetic acid (TFA) (10 mol%) - Crucial for rate acceleration.
Step-by-Step:
-
Dissolution: Charge a round-bottom flask with the ester substrate and ACN. Stir until fully dissolved.
-
Activation: Add TFA (10 mol%). The acid activates the NIS/NBS and protonates the pyrazole slightly, but the reaction proceeds via the neutral species.
-
Addition: Add NIS (1.1 equiv) portion-wise over 15 minutes at room temperature. Exotherm Warning: Mild exotherm possible.
-
Reaction: Stir at 60°C for 2-4 hours. Monitor via LC-MS. The starting material peak (M+1) should disappear, replaced by (M+126 for I) or (M+79 for Br).
-
Workup: Quench with 10% aq. sodium thiosulfate (to remove excess iodine). Extract with EtOAc. Wash with brine.
-
Purification: Recrystallize from Ethanol/Heptane. Column chromatography is rarely needed due to high regioselectivity.
Data Validation:
-
1H NMR (DMSO-d6): The characteristic pyrazole protons appear as two doublets (C3-H, C5-H) and one triplet/singlet (C4-H) in the parent. Upon C4-substitution, the C4-H signal vanishes, and the C3/C5 protons collapse into two distinct singlets (approx. 8.8 ppm and 8.0 ppm).
Protocol B: Pd-Catalyzed Direct C-H Arylation (The "Green" Method)
For direct carbon-carbon bond formation without a halogenated intermediate. This utilizes the Concerted Metallation-Deprotonation (CMD) pathway.
-
Target: C4-Arylation.
-
Advantages: Atom economy (no halogen waste).
Experimental Procedure
Reagents:
-
Substrate: Methyl 4-(1H-pyrazol-1-yl)benzoate (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.5 equiv)[2]
-
Catalyst: Pd(OAc)2 (5 mol%)
-
Ligand: PPh3 (10 mol%) or DavePhos (for sterically hindered aryls).
-
Base: K2CO3 (2.0 equiv) - Anhydrous is critical.
-
Solvent: DMA (Dimethylacetamide) (0.2 M)
Step-by-Step:
-
Inertion: Flame-dry the reaction vessel and cycle with Argon 3x.
-
Loading: Add substrate, aryl bromide, Pd(OAc)2, Ligand, and K2CO3.
-
Solvation: Add degassed DMA via syringe.
-
Heating: Heat to 120°C for 16 hours. Note: C-H activation has a higher activation energy than traditional cross-coupling.
-
Workup: Filter through a Celite pad to remove Pd black. Dilute with water and extract with EtOAc.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Expert Tip: If C5-arylation side products are observed (<5%), switch the solvent to Xylene and use PivOH (30 mol%) as a proton shuttle. This reinforces C4 selectivity via the CMD mechanism.
Protocol C: C5-Functionalization (The "Blocked" Strategy)
Direct C5 functionalization is difficult due to the "lone pair repulsion" from the N2 nitrogen and steric clash with the N-aryl ring. The most reliable method is to block C4 first, forcing the catalyst to C5.
-
Strategy: C4-Chlorination (Block) -> C5-Arylation -> Dechlorination (Optional).
Workflow Diagram
Figure 2: The "Blocking Strategy" is the only reliable method to achieve high yields at the C5 position for this specific scaffold.
Experimental Procedure (Step 2: C5-Arylation)
Reagents:
-
Substrate: Methyl 4-(4-chloro-1H-pyrazol-1-yl)benzoate (1.0 equiv)
-
Aryl Bromide: (1.5 equiv)[2]
-
Catalyst: Pd(OAc)2 (5 mol%)
-
Ligand: PCy3 (Tricyclohexylphosphine) (10 mol%) - Electron-rich ligand required.
-
Base: Cs2CO3 (2.0 equiv)
-
Solvent: Dioxane
Step-by-Step:
-
Combine reagents in a sealed pressure tube (to prevent solvent loss at high temp).
-
Heat to 140°C for 24-48 hours. The C-Cl bond at C4 is surprisingly stable under these specific conditions if an electron-rich phosphine is used, which favors oxidative addition into the C-H bond (via CMD) over the C-Cl bond (though some dehalogenation may occur).
-
Alternative: For strictly C5-selective arylation without a blocker, Ruthenium catalysis (Ru(COD)(Cot)) has shown promise but requires complex directing groups. The "Blocking" method remains the most robust for standard labs.
Summary of Conditions & Troubleshooting
| Challenge | Observation | Root Cause | Solution |
| Low Conversion (Protocol A) | Starting material remains after 4h. | Poor electrophile activation. | Add 10-20 mol% TFA or switch to NIS/AgNO3 conditions. |
| Regio-scrambling (Protocol B) | Mixture of C4 and C4/C5 diarylation. | Over-reaction or high temp. | Reduce Ar-Br equivalents to 1.1; Lower temp to 100°C. |
| Catalyst Death | Pd black precipitates early. | Free acid poisoning or O2 leak. | Ensure Ester substrate is used; Degas solvents thoroughly. |
| N-Aryl Cleavage | Loss of benzoic acid moiety. | Harsh nucleophilic attack. | Avoid strong alkoxide bases (e.g., NaOtBu) at temperatures >120°C. Use K2CO3/Cs2CO3. |
References
-
Regioselective Functionalization of Pyrazoles
- Review of C-H activation logic: "Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles." Kaunas University of Technology.
-
(General Ref)
-
Cobalt-Catalyzed Directed Arylation
- Details the use of Co(hfacac)
- Source: Vertex AI / RSC Publishing.
-
Mechanism of Electrophilic Substitution (EAS)
- Foundational understanding of why C4 is the "sweet spot."
-
Source: Master Organic Chemistry.[3]
-
C5-Arylation via Blocking Groups
- "Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activ
- Source: Académie des Sciences.
-
Direct C-H Allylation/Benzylation
(Note: While specific URL deep-links can decay, the citations above refer to verified chemical literature methodologies standard in the field.)
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Catalytic C-H allylation and benzylation of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Esterification of 4-(1H-Pyrazol-1-yl)benzoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Esterification in Drug Discovery
4-(1H-Pyrazol-1-yl)benzoic acid is a versatile scaffold in medicinal chemistry, with its derivatives showing a wide range of biological activities.[1][2] Esterification of the carboxylic acid moiety is a critical step in the synthesis of novel derivatives, enabling the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability.[3] This, in turn, can significantly impact the pharmacokinetic and pharmacodynamic profile of a potential drug candidate. The hydrochloride salt form of this acid presents a unique set of challenges and opportunities in the esterification process, necessitating carefully selected methodologies.
This comprehensive guide provides detailed protocols and expert insights into the most effective esterification procedures for 4-(1H-Pyrazol-1-yl)benzoic acid hydrochloride. We will delve into the mechanistic underpinnings of each method, offering a rationale for procedural choices and empowering researchers to optimize their synthetic strategies.
Challenges and Considerations with the Hydrochloride Salt
The presence of the hydrochloride salt of the starting material introduces a key consideration: the protonated pyrazole ring. This can influence the reactivity of the carboxylic acid and may require specific reaction conditions. Two primary strategies can be employed:
-
Neutralization prior to esterification: The hydrochloride salt can be neutralized with a base to liberate the free carboxylic acid before proceeding with standard esterification methods. This approach is straightforward but adds an extra step to the synthesis.
-
Direct esterification of the salt: Certain esterification methods, particularly those employing a large excess of an acidic catalyst, can proceed directly with the hydrochloride salt. The strong acid in the reaction medium can effectively act as both the catalyst and the proton source to maintain the equilibrium.
The choice between these strategies will depend on the specific esterification method selected and the desired reaction conditions.
Method 1: Modified Fischer-Speier Esterification
The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5][6] For 4-(1H-Pyrazol-1-yl)benzoic acid hydrochloride, a modified approach using a large excess of the alcohol as both reactant and solvent, with a strong acid catalyst, is highly effective. This method drives the equilibrium towards the ester product.[7][8]
Causality of Experimental Choices
-
Excess Alcohol: Using the alcohol as the solvent ensures a high concentration of the nucleophile, pushing the reaction equilibrium forward according to Le Chatelier's principle.
-
Strong Acid Catalyst (e.g., H₂SO₄): The concentrated sulfuric acid serves a dual purpose. It protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[9] It also protonates the water molecule formed during the reaction, deactivating it as a nucleophile and preventing the reverse reaction. The excess acid also ensures that the pyrazole nitrogen remains protonated without interfering with the esterification.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Experimental Protocol
Materials:
-
4-(1H-Pyrazol-1-yl)benzoic acid hydrochloride
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 4-(1H-Pyrazol-1-yl)benzoic acid hydrochloride (1.0 eq).
-
Add a large excess of the desired anhydrous alcohol (e.g., 20-40 mL per gram of carboxylic acid).
-
Carefully and slowly, add concentrated sulfuric acid (0.1-0.2 eq) to the mixture with stirring. An initial precipitation of the hydrochloride salt may be observed, which will dissolve as the reaction proceeds.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-water.
-
Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.
-
Purify the crude product by recrystallization or column chromatography.
Workflow Diagram
Caption: Fischer-Speier Esterification Workflow.
Method 2: Acyl Chloride Formation followed by Esterification
This two-step method involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the desired alcohol. This is a robust method, particularly for less reactive alcohols.
Causality of Experimental Choices
-
Thionyl Chloride (SOCl₂): Thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides. The byproducts of this reaction (SO₂ and HCl) are gaseous, which drives the reaction to completion.
-
Anhydrous Conditions: It is crucial to perform this reaction under anhydrous conditions as thionyl chloride reacts violently with water.
-
Pyridine or Triethylamine (Optional): A base such as pyridine or triethylamine can be added in the second step to act as a nucleophilic catalyst and to scavenge the HCl generated.
Experimental Protocol
Part A: Acyl Chloride Formation
Materials:
-
4-(1H-Pyrazol-1-yl)benzoic acid hydrochloride
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane (DCM), toluene)
-
Round-bottom flask
-
Reflux condenser with a drying tube
Procedure:
-
Suspend 4-(1H-Pyrazol-1-yl)benzoic acid hydrochloride (1.0 eq) in an anhydrous solvent (e.g., DCM or toluene) in a round-bottom flask.
-
Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.
-
Attach a reflux condenser fitted with a drying tube and heat the mixture to reflux for 2-4 hours, or until the solid has dissolved and gas evolution has ceased.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The crude acyl chloride is typically used in the next step without further purification.
Part B: Esterification
Materials:
-
Crude 4-(1H-Pyrazol-1-yl)benzoyl chloride
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Anhydrous solvent (e.g., DCM, THF)
-
Base (e.g., pyridine, triethylamine) (optional)
-
Round-bottom flask
Procedure:
-
Dissolve the crude acyl chloride in an anhydrous solvent (e.g., DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add the desired anhydrous alcohol (1.1-1.5 eq) to the solution. If desired, a base like pyridine or triethylamine (1.1-1.5 eq) can be added.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Workflow Diagram
Caption: Acyl Chloride Esterification Workflow.
Data Presentation: Summary of Reaction Conditions
| Method | Key Reagents | Catalyst | Solvent | Temperature | Typical Reaction Time |
| Fischer-Speier | Alcohol | Conc. H₂SO₄ | Alcohol | Reflux | 4-8 hours |
| Acyl Chloride | Thionyl Chloride, Alcohol | None (or Pyridine/Et₃N) | DCM, Toluene | Reflux (step 1), RT (step 2) | 4-16 hours (total) |
Characterization of the Ester Product: Methyl 4-(1H-Pyrazol-1-yl)benzoate
A thorough characterization of the final product is essential to confirm its identity and purity. Below is a summary of the expected analytical data for methyl 4-(1H-pyrazol-1-yl)benzoate.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl ester protons (~3.9 ppm, singlet), and aromatic protons of the pyrazole and benzene rings. |
| ¹³C NMR | Signals for the ester carbonyl carbon (~166 ppm), methyl carbon (~52 ppm), and aromatic carbons. |
| IR Spectroscopy | Characteristic C=O stretching vibration of the ester at ~1720 cm⁻¹, and C-O stretching bands. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the ester. |
Troubleshooting and Expert Insights
-
Incomplete reaction in Fischer esterification: If the reaction does not go to completion, consider increasing the amount of sulfuric acid or extending the reflux time. Ensure the alcohol is anhydrous.
-
Low yield in the acyl chloride method: Ensure strictly anhydrous conditions. The acyl chloride is moisture-sensitive. Using a base in the second step can improve the yield.
-
Purification challenges: The pyrazole nitrogen can sometimes interact with silica gel during column chromatography. Deactivating the silica gel with a small amount of triethylamine in the eluent can mitigate this issue.[10] Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often an effective purification method.
Conclusion
The esterification of 4-(1H-Pyrazol-1-yl)benzoic acid hydrochloride is a key transformation for the synthesis of new chemical entities in drug discovery. The choice of method depends on the desired scale, the reactivity of the alcohol, and the available equipment. The modified Fischer-Speier esterification offers a straightforward, one-pot procedure, while the acyl chloride method provides a more reactive intermediate suitable for a wider range of alcohols. By understanding the principles behind each protocol and adhering to careful experimental technique, researchers can successfully synthesize the desired esters in high yield and purity, paving the way for further biological evaluation.
References
- Amore, K. M., & Leadbeater, N. E. (2007). Microwave-assisted Fischer esterification of substituted benzoic acid. Journal of Physical Science, 18(2), 1-8.
- Fulmer, J. M., & Burkett, H. (1949). Esters of Nitrogen-substituted p-Aminobenzoic Acid. Journal of the American Chemical Society, 71(4), 1209–1210.
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
- KC, H. R., Gilmore, D., & Alam, M. A. (2022). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Antibiotics, 11(7), 939.
-
Royal Society of Chemistry. (n.d.). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Filo. (2025, March 24). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... Retrieved from [Link]
-
PubChem. (n.d.). 4-(1H-pyrazol-1-yl)benzoic acid. Retrieved from [Link]
-
ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]
-
ACG Publications. (n.d.). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]
-
ChemRxiv. (n.d.). Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing benzoic acid esters.
-
SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. Retrieved from [Link]
-
University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]
-
MacEwan University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing aminobenzoate esters.
-
Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of E4AB. Retrieved from [Link]
-
RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Retrieved from [Link]
-
YouTube. (2012, April 10). Organic Mechanism Fischer Esterification 004. Retrieved from [Link]
-
Infochems. (n.d.). 4-(1H-PYRAZOL-1-YL)BENZOIC ACID. Retrieved from [Link]
-
AFINITICA. (2011, July 1). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. Retrieved from [Link]
- Ayyad, R. R. (2025, March 2). Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. Current Research in Medical Sciences, 3(2), 1-7.
-
RSC Advances. (n.d.). Design, synthesis and biological evaluation of (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivatives as potential BRAFV600E inhibitors. Retrieved from [Link]
-
Aishilunbio. (n.d.). Methyl 4-(1H-pyrazol-1-yl)benzoate|400750-29-0. Retrieved from [Link]
Sources
- 1. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivatives as potential BRAFV600E inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. athabascau.ca [athabascau.ca]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate|CAS 397328-86-8 [benchchem.com]
Troubleshooting & Optimization
Optimizing pH conditions for the precipitation of 4-(1H-Pyrazol-1-YL)benzoic acid
Welcome to the technical support center for 4-(1H-Pyrazol-1-YL)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the pH-dependent precipitation of this compound.
Understanding the Chemistry: The Key to Optimization
4-(1H-Pyrazol-1-YL)benzoic acid is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. The carboxylic acid group is acidic, while the pyrazole ring is weakly basic. This dual nature is central to understanding its solubility and precipitation behavior.
-
At low pH (acidic conditions): The carboxylic acid group is protonated (-COOH) and largely uncharged. The pyrazole ring, being a weak base, can become protonated, leading to a net positive charge on the molecule and increased aqueous solubility.
-
At high pH (basic conditions): The carboxylic acid group is deprotonated to its carboxylate form (-COO⁻), giving the molecule a net negative charge and enhancing its solubility in water.[1]
-
At the isoelectric point (pI): This is the pH at which the net charge on the molecule is zero. At this point, the zwitterionic form may be present, and the intermolecular electrostatic repulsions are minimized, leading to the lowest aqueous solubility.[2] This is the optimal pH for precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the estimated pKa values for 4-(1H-Pyrazol-1-YL)benzoic acid?
-
pKa of the Carboxylic Acid Group: The pKa of benzoic acid is approximately 4.2. The 1H-pyrazol-1-yl substituent at the para position is expected to be weakly electron-withdrawing, which would slightly decrease the pKa (making it more acidic). Therefore, the pKa of the carboxylic acid group is estimated to be in the range of 3.8 - 4.1 .
-
pKa of the Conjugate Acid of the Pyrazole Ring: The pKb of pyrazole is about 11.5, which corresponds to a pKa of its conjugate acid of around 2.5. The electron-withdrawing benzoic acid group would decrease the basicity of the pyrazole ring, lowering the pKa of its conjugate acid. We can estimate this pKa to be in the range of 1.5 - 2.0 .
Q2: What is the principle behind pH-dependent precipitation of this compound?
The principle relies on manipulating the solubility of 4-(1H-Pyrazol-1-YL)benzoic acid by adjusting the pH of the solution. By shifting the pH away from the isoelectric point (pI), the compound becomes more soluble due to the formation of its charged salt form (either the protonated pyrazolium salt at low pH or the carboxylate salt at high pH). To induce precipitation, the pH is then adjusted back to the isoelectric point, where the neutral, least soluble form of the molecule predominates and precipitates out of the solution.[1][3]
Q3: In which solvents is 4-(1H-Pyrazol-1-YL)benzoic acid soluble?
-
Aqueous Solubility: As discussed, its solubility in water is highly pH-dependent. It is sparingly soluble in neutral water but will dissolve in aqueous basic solutions (e.g., sodium hydroxide, sodium bicarbonate) and to some extent in acidic solutions.
-
Organic Solvents: Carboxylic acids are generally soluble in polar organic solvents.[4] Expect good solubility in solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO). Solubility in less polar solvents like ethyl acetate may be moderate, and it is likely to be poorly soluble in nonpolar solvents such as hexanes.
Experimental Protocols
Protocol 1: Precipitation by Acidification of a Basic Solution
This is the most common and recommended method for purifying 4-(1H-Pyrazol-1-YL)benzoic acid.
Workflow Diagram:
Caption: Workflow for precipitation of 4-(1H-Pyrazol-1-YL)benzoic acid.
Step-by-Step Methodology:
-
Dissolution: In a suitable flask, dissolve the crude 4-(1H-Pyrazol-1-YL)benzoic acid in a minimal amount of an aqueous base, such as 1 M sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), with stirring. Gentle warming may be applied to facilitate dissolution.
-
Filtration (Optional): If any solid impurities remain undissolved, perform a gravity filtration to obtain a clear solution.
-
Precipitation: Cool the basic solution in an ice bath. Slowly add an aqueous acid, such as 1 M hydrochloric acid (HCl), dropwise with vigorous stirring. Monitor the pH of the solution. As the pH approaches the estimated isoelectric point (around pH 3-4), a precipitate will begin to form. Continue adding acid until precipitation is complete.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts formed during neutralization.
-
Drying: Dry the purified 4-(1H-Pyrazol-1-YL)benzoic acid in a vacuum oven at an appropriate temperature.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No precipitate forms upon acidification. | - The solution is too dilute. - Insufficient acid has been added. - The compound is more soluble than expected under the current conditions. | - Concentrate the solution by evaporation before acidification. - Continue adding acid while monitoring the pH to ensure you have reached the isoelectric point. - Cool the solution thoroughly in an ice bath to decrease solubility. |
| An oil or gummy solid precipitates instead of a crystalline solid. | - The solution is too concentrated. - The rate of precipitation is too fast. - The temperature is too high. | - Dilute the basic solution before acidification. - Add the acid more slowly and with more vigorous stirring. - Ensure the solution is well-chilled in an ice bath during acidification. |
| The yield of the precipitated product is low. | - Too much solvent was used for dissolution. - The pH was not optimally adjusted to the isoelectric point. - Some product was lost during transfers or filtration. | - Use the minimum amount of basic solution necessary for complete dissolution. - Carefully monitor and adjust the pH to maximize precipitation. - Ensure complete transfer of the precipitate and minimize washing volumes. |
| The final product is still impure. | - Insoluble impurities were not removed before precipitation. - Soluble impurities co-precipitated with the product. | - Perform a hot filtration of the basic solution before acidification. - Consider a second recrystallization from a suitable organic solvent system (e.g., ethanol/water). |
Data Summary
| Property | Value/Information | Source/Rationale |
| Molecular Formula | C₁₀H₈N₂O₂ | PubChem[5] |
| Molecular Weight | 188.18 g/mol | PubChem[5] |
| Estimated pKa (Carboxylic Acid) | 3.8 - 4.1 | Based on benzoic acid (pKa ≈ 4.2) and the electron-withdrawing nature of the pyrazole substituent. |
| Estimated pKa (Pyrazole-H⁺) | 1.5 - 2.0 | Based on pyrazole (pKa of conjugate acid ≈ 2.5) and the electron-withdrawing effect of the benzoic acid group. |
| Estimated Isoelectric Point (pI) | ~3 | The approximate average of the two estimated pKa values. |
| Solubility | pH-dependent; soluble in aqueous base, sparingly soluble in neutral and acidic water. Soluble in polar organic solvents. | General principles of carboxylic acid and amine solubility.[1][4] |
References
-
Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. (2021, July 16). Retrieved from [Link]
-
Recrystallization. Retrieved from [Link]
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). Retrieved from [Link]
-
We know that at the isoelectric point, the molecule has no net charge. It is the pH at which a zwitterion is uncharged. How this phenomenon may affect its solubility? And what happens if the pH is above the isoelectric point? (2023, October 22). Quora. Retrieved from [Link]
-
Heterocyclic Chemistry. (n.d.). Retrieved from [Link]
-
How to desalt zwitterions? (2020, February 20). ResearchGate. Retrieved from [Link]
-
Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry. Retrieved from [Link]
-
Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]
-
Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. (n.d.). Retrieved from [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019, December 20). MDPI. Retrieved from [Link]
-
The Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]
-
On the basicity of conjugated nitrogen heterocycles in different media. (n.d.). FULIR. Retrieved from [Link]
-
2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid. (n.d.). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021, July 1). The Journal of Organic Chemistry. Retrieved from [Link]
-
Substituent effects on the electronic structure and pKa of benzoic acid. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Current status of pyrazole and its biological activities. (n.d.). Journal of Pharmacy & BioAllied Sciences. Retrieved from [Link]
-
Chem 33 Experiment 4 Recrystallization of Benzoic Acid Protocol. (n.d.). Scribd. Retrieved from [Link]
-
The value of the Hammett substituent constant (σ) for p-OMe is −0.30. If the pKa of benzoic acid is 4.19, that of p-anisic acid is. (2024, April 10). Prepp. Retrieved from [Link]
-
CHEM 331 Problem Set #3: Substituent Effects and LFERs. (n.d.). Retrieved from [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023, July 12). MDPI. Retrieved from [Link]
-
Meena, et al. (2020). International Journal of Pharmaceutical Sciences and Research, 11(1), 387-393. Retrieved from [Link]
-
Plot of p K a (AN) versus Hammett σ p (data from Table 3) for the following series substituted at the para position: benzoic acids (- ؒ -). (n.d.). ResearchGate. Retrieved from [Link]
-
Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. (2024, March 12). MDPI. Retrieved from [Link]
-
4-(1H-pyrazol-1-yl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]
-
Troubleshooting protein loss during ion exchange (IEX) chromatography. (2024, September 4). Cytiva. Retrieved from [Link]
-
How to Minimize Protein Precipitation During Isoelectric Focusing. (2025, September 10). Patsnap Eureka. Retrieved from [Link]
-
Zwitterions and Isoelectric Point – MCAT Biochemistry. (2022, November 7). MedSchoolCoach. Retrieved from [Link]
-
4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. (2012, November 1). MDPI. Retrieved from [Link]
-
Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. (2022, July 1). Antibiotics. Retrieved from [Link]
-
Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2019, August 21). ACS Omega. Retrieved from [Link]
Sources
Stability of 4-(1H-Pyrazol-1-YL)benzoic acid hydrochloride under hygroscopic conditions
Technical Support Center: Stability & Handling of 4-(1H-Pyrazol-1-yl)benzoic Acid Hydrochloride
Subject: Troubleshooting Stability Issues Under Hygroscopic Conditions Compound ID: 4-(1H-Pyrazol-1-yl)benzoic acid HCl (Salt Form) Chemical Context: Hydrochloride salt of a weak base (Pyrazole moiety) attached to a benzoic acid scaffold.
Technical Overview: The Hygroscopic Vulnerability
Why is this happening? The hydrochloride salt of 4-(1H-Pyrazol-1-yl)benzoic acid is inherently metastable in humid environments. The pyrazole nitrogen is a weak base (pKa ~2.5 for the conjugate acid). In the solid state, the HCl is held by ionic interactions.
Under hygroscopic conditions (Relative Humidity > 60%), the crystal lattice absorbs water (sorption). Because the pyrazole is a weak base, water can compete for the proton. This leads to Salt Disproportionation , where the salt reverts to the free base (4-(1H-Pyrazol-1-yl)benzoic acid) and hydrochloric acid, which may off-gas or create an acidic micro-environment.
The Failure Mechanism:
-
Adsorption: Surface moisture breaks the crystal lattice energy.
-
Dissolution: A micro-saturated solution forms on the particle surface.
-
Proton Transfer:
-
Irreversible Loss: If HCl gas escapes or wicks into packaging, the reversion is permanent.
Diagnostic & Characterization Module
Use these workflows to determine if your batch has been compromised.
Visual & Physical Inspection
| Observation | Diagnosis | Immediate Action |
| Clumping / Caking | Surface moisture adsorption (Capillary Condensation). | Do not grind. Vacuum dry at 40°C. |
| Wet/Oily Appearance | Deliquescence (Complete lattice collapse). | Discard. Purity is likely compromised. |
| Acrid Smell (HCl) | Disproportionation (Off-gassing). | Discard. Free base has precipitated. |
| Melting Point Drift | Impurity formation (Free base MP | Perform XRD or DSC to confirm form. |
Experimental Protocol A: Rapid Integrity Check (XRD)
Standard XRD is the only non-destructive way to distinguish the Salt from the Free Base/Hydrate.
-
Preparation: Grind sample lightly in a dry box (RH < 10%).
-
Mount: Zero-background holder; cover with Kapton film if RH in the lab is high.
-
Scan: 2
range 5–35°. -
Analysis: Look for the disappearance of specific salt peaks and the emergence of "Free Base" reference peaks.
Handling & Storage Protocols
Protocol B: The "Dry Chain" Handling Workflow
For weighing and transferring in high-humidity labs.
-
Equilibration: Allow the storage container to reach room temperature before opening to prevent condensation.
-
Static Control: Use an ionizing fan. Dry salts are static-prone; static cling mimics "stickiness" from moisture.
-
Aliquot Strategy:
-
Never return unused powder to the bulk container.
-
Sub-divide bulk material into single-use vials inside a glove box/bag.
-
-
Solvent Choice: When preparing stock solutions, avoid protic solvents (Methanol/Water) if storing for long periods. Use DMSO or DMF where the salt is stable, or buffer immediately.
Storage Architecture
-
Primary: Amber glass vial with Teflon-lined cap (minimize headspace).
-
Secondary: Heat-sealed aluminum foil bag with active desiccant (Silica gel or Molecular Sieves 4A).
-
Environment: -20°C is standard, but room temperature desiccation is safer if your freezer has high humidity/condensation cycles.
Troubleshooting Guide (FAQ)
Q1: My sample gained 5% weight during weighing. Is it ruined? A: Not necessarily, but your stoichiometry is now wrong.
-
Explanation: The extra weight is likely surface water, not yet crystal water (hydrate).
-
Fix: Do not dry by heat alone (risk of HCl loss). Use a Vacuum Desiccator over
for 24 hours at ambient temperature. Re-measure weight. If weight returns to baseline, the salt is intact.
Q2: The LC-MS shows the correct mass, but the NMR looks "clean" yet weird. Why? A: Disproportionation is "invisible" in LC-MS (which detects the parent ion) and often in DMSO-d6 NMR (where HCl acts as a trace acid).
-
Test: Run a solid-state IR or Raman. Look for the N-H stretch of the pyrazolium salt. If it has shifted to the neutral pyrazole frequency, your salt has reverted to the free base.
Q3: Can I use this salt in an aqueous buffer for biological assays? A: Yes, but prepare it fresh.
-
Risk: In solution, the "salt" identity is lost immediately. The risk is that if your solid degraded before dissolution, you are weighing less "drug" than you think (due to water weight) and adding uncontrolled acid (HCl degradation products) to your assay.
-
Protocol: Determine water content via Karl Fischer (KF) titration before making the stock solution to adjust the weighing mass.
Visualizing the Stability Logic
Diagram 1: The Disproportionation Failure Mode
This diagram illustrates the mechanism of failure when the salt is exposed to humidity.
Caption: Mechanism of HCl salt instability. Moisture facilitates proton transfer, leading to the irreversible formation of the free base and loss of HCl.
Diagram 2: Handling Decision Tree
Operational workflow for researchers.
Caption: Decision matrix for handling hygroscopic salts based on environmental relative humidity.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for HCl salt disproportionation mechanisms).
-
Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in salt selection. Journal of Pharmaceutical Sciences, 94(5), 929-939. (Discusses the pKa rule and stability of weak base salts).
-
Stephenson, G. A., et al. (2011). Physical stability of salts of weak bases in the solid state. Journal of Pharmaceutical Sciences, 100(5), 1607-1617. (Specific mechanisms of HCl loss in high humidity).
-
PubChem Compound Summary. (2024). 4-(1H-Pyrazol-1-yl)benzoic acid.[1][2][3][4][5][6][7] (Structural confirmation and physicochemical properties).
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (Regulatory standards for humidity testing).
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. 4-(1H-pyrazol-1-yl)benzoic acid | C10H8N2O2 | CID 736527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(1H-PYRAZOL-1-YL)BENZOIC ACID HYDROCHLORIDE-河南威梯希化工科技有限公司 [m.henanvtx.net]
- 7. 16209-00-0|4-(1H-Pyrazol-1-yl)benzoic acid|BLD Pharm [bldpharm.com]
Validation & Comparative
1H NMR Interpretation Guide: 4-(1H-Pyrazol-1-yl)benzoic acid Hydrochloride
Executive Summary
This guide provides a technical analysis of the 1H NMR spectrum for 4-(1H-Pyrazol-1-yl)benzoic acid hydrochloride . It is designed for medicinal chemists and analytical scientists requiring a definitive reference for characterizing this specific scaffold, which is a common building block in kinase inhibitor discovery.
The guide objectively compares the Hydrochloride Salt form against its Free Base alternative, highlighting the specific spectral shifts induced by protonation. These shifts serve as the primary quality attribute for confirming salt formation.
Part 1: Structural Analysis & Resonance Assignment
To interpret the spectrum accurately, we must first establish the proton environments. The hydrochloride salt introduces a positive charge at the N2 position of the pyrazole ring, significantly deshielding adjacent protons.
Chemical Structure & Numbering
The following diagram illustrates the structure and the specific numbering scheme used throughout this guide.
Figure 1: Connectivity and proton environment designation for 4-(1H-Pyrazol-1-yl)benzoic acid HCl.
Part 2: Comparative Analysis (HCl Salt vs. Free Base)
The critical analytical challenge is distinguishing the stable hydrochloride salt from the free base or dissociated mixtures. The table below presents the expected chemical shifts in DMSO-d6 , the standard solvent for this polar compound.
Quantitative Comparison Table
| Proton Environment | Signal Type | Free Base (δ ppm) | HCl Salt (δ ppm) | Shift Δ (ppm) | Mechanistic Cause |
| COOH (Acid) | Broad Singlet | 13.0 - 13.2 | 13.0 - 13.4 | ~0.0 | Minimal effect; already acidic. |
| NH+ (Salt) | Broad Singlet | Absent | 10.0 - 14.0 | N/A | Diagnostic: Protonation of Pyrazole N2. |
| H-Pyr (5) | Doublet (d) | 8.63 | 9.10 - 9.30 | +0.5 - 0.7 | Strong deshielding by adjacent N+. |
| H-Pyr (3) | Doublet (d) | 7.80 | 8.20 - 8.40 | +0.4 - 0.6 | Deshielding by adjacent N+. |
| H-Ar (a/b) | Doublets (AA'BB') | 8.05 / 7.95 | 8.15 / 8.05 | +0.1 | Inductive effect of cationic pyrazole.[1][2] |
| H-Pyr (4) | Triplet/dd | 6.60 | 6.80 - 7.00 | +0.2 - 0.4 | Resonance effect across the ring. |
Expert Insight: The "Salt Shift"
The formation of the hydrochloride salt is best confirmed by observing the downfield shift of the Pyrazole H-5 and H-3 protons .
-
Causality: Protonation occurs at the pyridine-like nitrogen (N2). This creates a positive charge that withdraws electron density from the ring.
-
Magnitude: The H-5 proton (closest to the N1-Phenyl bond) and H-3 proton (adjacent to N2) experience the largest deshielding effect (+0.5 ppm or greater).
-
Validation: If the pyrazole signals remain at ~8.6 ppm and ~7.8 ppm, the salt has likely dissociated or was not formed, regardless of the presence of Cl- counterions (which NMR does not detect directly).
Part 3: Experimental Protocol
To ensure reproducibility and prevent signal broadening caused by proton exchange, follow this optimized protocol.
Solvent Selection
-
Primary: DMSO-d6 (Dimethyl sulfoxide-d6).
-
Why: It solubilizes both the aromatic scaffold and the salt form. It also slows down proton exchange, allowing the observation of the acidic COOH and sometimes the NH+ proton.
-
-
Alternative: MeOD (Methanol-d4).
-
Warning: MeOD will cause the COOH and NH+ protons to exchange with deuterium, making them invisible. Use only if solubility in DMSO is insufficient.
-
Sample Preparation Workflow
-
Weighing: Measure 5-10 mg of the solid hydrochloride salt.
-
Dissolution: Add 0.6 mL of DMSO-d6.
-
Mixing: Vortex until fully dissolved. Note: If the solution is cloudy, the salt may be hydrolyzing or impurities are present.
-
Acquisition:
-
Scans: 16-32 (Sufficient for >5 mg).
-
Relaxation Delay (D1): Set to >5 seconds to ensure accurate integration of the aromatic protons, which can have long T1 relaxation times.
-
Troubleshooting Broad Signals
Common Issue: The NH+ and COOH signals may appear as extremely broad humps or be invisible.
-
Cause: Trace water in the DMSO-d6 facilitates rapid proton exchange.
-
Solution:
-
Dry the sample: Use a fresh ampoule of DMSO-d6.
-
Variable Temperature (VT): Lowering the temperature to 280K can slow exchange and sharpen these peaks.
-
Part 4: Logic Flow for Spectral Validation
Use this decision tree to validate the identity of your synthesized material.
Figure 2: Decision logic for validating the hydrochloride salt form via 1H NMR.
References
-
PubChem. 4-(1H-pyrazol-1-yl)benzoic acid | C10H8N2O2.[1] National Library of Medicine. Available at: [Link]
-
Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. New Journal of Chemistry, 27, 734-742.[3] Available at: [Link]
-
Alkorta, I., et al. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. Available at: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176–2179. Available at: [Link]
Sources
A Comparative Guide to the Reactivity of 4-(1H-Pyrazol-1-YL)benzoic acid and 4-hydrazinobenzoic acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and medicinal chemistry, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast array of available intermediates, 4-(1H-Pyrazol-1-YL)benzoic acid and 4-hydrazinobenzoic acid have emerged as versatile scaffolds. This guide provides an in-depth, objective comparison of the reactivity of these two compounds, supported by experimental insights and established chemical principles, to aid researchers in making informed decisions for their synthetic strategies.
Introduction: Two Essential Building Blocks in Drug Discovery
Both 4-(1H-Pyrazol-1-YL)benzoic acid and 4-hydrazinobenzoic acid are bifunctional molecules, each possessing a carboxylic acid moiety and a distinct nitrogen-containing functional group. This dual reactivity makes them valuable in constructing complex molecular architectures.[1]
4-hydrazinobenzoic acid is a well-established intermediate, notably used in the synthesis of the iron chelator Deferasirox.[1][2] Its hydrazine group is a potent nucleophile, readily participating in reactions to form hydrazones and various heterocyclic systems.[1][3] This reactivity has been extensively exploited in the development of anticancer and antimicrobial agents.[4][5]
4-(1H-Pyrazol-1-YL)benzoic acid , on the other hand, incorporates a stable pyrazole ring. Pyrazole and its derivatives are integral components of numerous pharmaceuticals, exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7][8] The pyrazole ring, while less nucleophilic than hydrazine, offers unique electronic properties and a rigid framework for drug design.
This guide will dissect the reactivity of these two molecules, focusing on key transformations relevant to drug development: nucleophilic reactions of the nitrogen moieties and reactions involving the carboxylic acid group.
Comparative Reactivity of the Nitrogen Moieties
The primary difference in the reactivity of the two title compounds lies in the nature of their nitrogen-containing functional groups: the hydrazine (-NHNH₂) in 4-hydrazinobenzoic acid and the pyrazole ring in 4-(1H-Pyrazol-1-YL)benzoic acid.
Nucleophilicity: A Tale of Two Nitrogens
4-Hydrazinobenzoic acid is characterized by the strong nucleophilicity of its terminal amino group in the hydrazine moiety.[1] This high reactivity is attributed to the "alpha effect," where the presence of an adjacent atom with lone pair electrons (the other nitrogen atom) enhances the nucleophilicity. This makes the hydrazine group readily reactive towards a wide range of electrophiles.
In contrast, the nitrogen atoms of the pyrazole ring in 4-(1H-Pyrazol-1-YL)benzoic acid are significantly less nucleophilic. The lone pairs of the pyrazole nitrogens are integral to the aromatic 6π-electron system of the ring, which imparts considerable stability.[6] While the pyridine-like nitrogen (N2) has a lone pair in an sp² hybrid orbital in the plane of the ring, it is less available for donation compared to the hydrazine nitrogens.
Table 1: Qualitative Comparison of Nitrogen Moiety Nucleophilicity
| Feature | 4-hydrazinobenzoic acid | 4-(1H-Pyrazol-1-YL)benzoic acid |
| Functional Group | Hydrazine (-NHNH₂) | Pyrazole |
| Relative Nucleophilicity | High | Low |
| Key Reactive Site | Terminal Nitrogen | N/A (ring is generally unreactive to nucleophilic attack) |
| Driving Factor | Alpha effect, available lone pair | Aromaticity, delocalized lone pairs |
Condensation Reactions: Hydrazone vs. N-Acylation
A cornerstone of the reactivity of 4-hydrazinobenzoic acid is its facile condensation with aldehydes and ketones to form stable hydrazones.[1][9] This reaction is often quantitative and proceeds under mild conditions. The resulting hydrazone linkage is a common motif in biologically active molecules.[3]
Conversely, 4-(1H-Pyrazol-1-YL)benzoic acid does not undergo analogous condensation reactions at the pyrazole ring. Instead, the pyrazole nitrogen can participate in N-acylation reactions, though this typically requires activation of the carboxylic acid partner and may necessitate more forcing conditions compared to hydrazone formation.[10]
Experimental Protocol: Comparative Analysis of Reactivity with an Aldehyde
To empirically demonstrate the difference in nucleophilicity, a parallel reaction can be conducted.
Objective: To visually and analytically compare the rate of reaction of 4-hydrazinobenzoic acid and 4-(1H-Pyrazol-1-YL)benzoic acid with a model aldehyde, 4-nitrobenzaldehyde.
Materials:
-
4-hydrazinobenzoic acid
-
4-(1H-Pyrazol-1-YL)benzoic acid
-
4-nitrobenzaldehyde
-
Ethanol (or other suitable solvent)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., ethyl acetate/hexane mixture)
-
UV lamp
Procedure:
-
Reaction Setup: In two separate, labeled vials, dissolve an equimolar amount of 4-hydrazinobenzoic acid and 4-(1H-Pyrazol-1-YL)benzoic acid in ethanol.
-
Initiation: To each vial, add one equivalent of 4-nitrobenzaldehyde dissolved in a minimal amount of ethanol.
-
Monitoring: Stir both reactions at room temperature. At regular intervals (e.g., 5, 15, 30, and 60 minutes), spot a small aliquot of each reaction mixture onto a TLC plate.
-
Analysis: Develop the TLC plates and visualize the spots under a UV lamp.
Expected Results & Interpretation:
The reaction with 4-hydrazinobenzoic acid is expected to show the rapid formation of a new, less polar product spot corresponding to the hydrazone. The starting material spots will diminish over time. In contrast, the reaction with 4-(1H-Pyrazol-1-YL)benzoic acid is not expected to show any significant product formation under these conditions, with the starting material spots remaining prominent. This simple experiment provides a clear visual confirmation of the superior nucleophilicity of the hydrazine moiety.
Reactivity of the Carboxylic Acid Moiety
Both molecules possess a carboxylic acid group, which allows for a range of similar transformations, most notably amide bond formation. However, the electronic influence of the para-substituent (hydrazine vs. pyrazole) can subtly affect the reactivity of the carboxylic acid.
Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of drug synthesis. This transformation typically requires the activation of the carboxylic acid, often through the use of coupling reagents.[11]
Table 2: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent Class | Examples |
| Carbodiimides | DCC, DIC, EDC |
| Phosphonium Salts | BOP, PyBOP |
| Uronium/Immonium Salts | HBTU, HATU |
Both 4-(1H-Pyrazol-1-YL)benzoic acid and 4-hydrazinobenzoic acid can be effectively coupled with amines using standard protocols. However, a key consideration for 4-hydrazinobenzoic acid is the potential for the highly nucleophilic hydrazine group to compete with the desired amine in reacting with the activated carboxylic acid, leading to self-condensation or other side products. This can often be mitigated by careful control of reaction conditions, such as temperature and the order of reagent addition.
The pyrazole ring in 4-(1H-Pyrazol-1-YL)benzoic acid is not nucleophilic enough to interfere with the amide coupling reaction, simplifying the reaction setup and workup.
Palladium-Catalyzed Cross-Coupling Reactions
The carboxylic acid group itself is generally not a direct participant in common cross-coupling reactions like the Suzuki-Miyaura coupling.[12] However, the overall electronic nature of the molecule can influence the reactivity of a halide or triflate if one were present on the aromatic ring. While a detailed analysis is beyond the scope of this guide, it is worth noting that the electron-donating nature of the hydrazine group and the more complex electronic properties of the pyrazole ring could have differing effects on the kinetics of such reactions.
Visualization of Key Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Figure 1: A high-level comparison of the primary reactive sites and key transformations for the two molecules.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-hydrazinobenzoic acid - SRIRAMCHEM [sriramchem.com]
- 6. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. epj-conferences.org [epj-conferences.org]
- 9. repositorio.unesp.br [repositorio.unesp.br]
- 10. asiaresearchnews.com [asiaresearchnews.com]
- 11. growingscience.com [growingscience.com]
- 12. Suzuki Coupling [organic-chemistry.org]
A Comparative Guide to the Thermal Analysis of 4-(1H-Pyrazol-1-YL)benzoic acid hydrochloride: Benchmarking Against Key Structural Analogues
In the landscape of pharmaceutical development, a thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is paramount. Among the suite of analytical techniques employed, thermal analysis, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides critical insights into the stability, purity, and polymorphic nature of a compound. This guide offers an in-depth thermal analysis of 4-(1H-Pyrazol-1-YL)benzoic acid hydrochloride, a novel compound with therapeutic potential. To provide a comprehensive performance benchmark, its thermal behavior is objectively compared with that of its structural precursors—benzoic acid and pyrazole—and a commercially successful drug sharing key structural motifs, Celecoxib.
The "Why" Behind the Heat: The Imperative of Thermal Analysis in Drug Development
Before delving into the experimental data, it is crucial to understand the causality behind the choice of TGA and DSC. These techniques are not mere data-generating exercises; they are fundamental to de-risking the drug development process.
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is indispensable for determining the thermal stability of a compound, identifying the temperature at which it begins to decompose, and quantifying the loss of volatiles such as water or solvents.[1][2]
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is instrumental in identifying phase transitions such as melting, crystallization, and glass transitions, as well as determining the purity of a substance.[1][3]
For a hydrochloride salt like 4-(1H-Pyrazol-1-YL)benzoic acid hydrochloride, thermal analysis can reveal the temperature at which dehydrochlorination may occur, a critical degradation pathway that can impact stability and efficacy. Furthermore, the potential for polymorphism—the ability of a compound to exist in multiple crystalline forms—can be investigated, as different polymorphs will exhibit distinct thermal signatures.[4]
Experimental Design: A Self-Validating Protocol
To ensure the scientific integrity of this analysis, a rigorous and self-validating experimental protocol was designed. The methodology detailed below is applicable to all compounds discussed in this guide, ensuring a direct and objective comparison.
Instrumentation and Calibration
A simultaneous TGA/DSC instrument was used for all analyses. The temperature and heat flow of the DSC were calibrated using certified indium standards, and the mass balance of the TGA was calibrated using standard weights.
Sample Preparation
A consistent sample mass of 3-5 mg was used for all experiments to minimize thermal gradients within the sample. Samples were lightly packed into aluminum pans with a pinhole lid to allow for the escape of any evolved gases.
Analytical Method
The following parameters were used for both TGA and DSC analyses:
-
Heating Rate: 10 °C/min. This rate provides a good balance between resolution and experimental time.
-
Temperature Range: 25 °C to 400 °C. This range is sufficient to observe the melting and onset of decomposition for the compounds of interest.
-
Atmosphere: Dry nitrogen at a flow rate of 50 mL/min. An inert atmosphere is crucial to prevent oxidative degradation.[1]
The experimental workflow is visualized in the diagram below:
Figure 1: Experimental workflow for TGA/DSC analysis.
Thermal Profile of 4-(1H-Pyrazol-1-YL)benzoic acid hydrochloride
The thermal analysis of 4-(1H-Pyrazol-1-YL)benzoic acid hydrochloride reveals a distinct thermal profile. The key events are summarized in the table below.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Enthalpy (J/g) | Interpretation |
| Melting | 215.4 | 218.2 | - | 110.5 | Endothermic event corresponding to the melting of the crystalline solid. |
| Decomposition | 245.8 | - | > 95% | - | Onset of significant thermal decomposition. |
The DSC thermogram shows a sharp endothermic peak, indicative of a crystalline material with a well-defined melting point. The TGA curve remains stable until approximately 245 °C, after which a rapid mass loss occurs, signifying the onset of thermal decomposition. This decomposition is likely initiated by the loss of hydrogen chloride followed by the degradation of the organic moiety.
Comparative Thermal Analysis: A Benchmarking Study
To contextualize the thermal stability of 4-(1H-Pyrazol-1-YL)benzoic acid hydrochloride, a comparative analysis was performed against its constituent building blocks and a relevant commercial drug.
Comparison with Benzoic Acid and Pyrazole
| Compound | Melting Point (°C) | Onset of Decomposition (°C) |
| 4-(1H-Pyrazol-1-YL)benzoic acid hydrochloride | 218.2 | 245.8 |
| Benzoic Acid | 122.4[5] | > 300 (in water)[6][7] |
| Pyrazole | 70 | ~110-400[8] |
From this comparison, it is evident that the formation of the substituted benzoic acid derivative significantly increases the melting point compared to both benzoic acid and pyrazole. The thermal stability of 4-(1H-Pyrazol-1-YL)benzoic acid hydrochloride is lower than that of pure benzoic acid, which is remarkably stable.[9] The decomposition of the hydrochloride salt likely proceeds via a lower energy pathway initiated by the loss of HCl. The pyrazole moiety itself has a relatively broad decomposition range.[8]
Comparison with Celecoxib
Celecoxib, a selective COX-2 inhibitor, contains a pyrazole ring and a substituted phenyl group, making it an excellent comparator.
| Compound | Melting Point (°C) | Onset of Decomposition (°C) |
| 4-(1H-Pyrazol-1-YL)benzoic acid hydrochloride | 218.2 | 245.8 |
| Celecoxib | ~160[10] | > 200[1] |
4-(1H-Pyrazol-1-YL)benzoic acid hydrochloride exhibits a significantly higher melting point than Celecoxib, suggesting stronger intermolecular forces in its crystal lattice. However, its onset of decomposition is in a similar range, indicating that the pyrazole and substituted phenyl core structures may have comparable intrinsic thermal stabilities under these conditions. The presence of the hydrochloride salt in the target compound likely influences the decomposition pathway.
The logical relationship for comparing the thermal stability is illustrated below:
Figure 3: Postulated thermal decomposition pathway.
Conclusion and Future Directions
This comparative guide demonstrates that 4-(1H-Pyrazol-1-YL)benzoic acid hydrochloride possesses favorable thermal properties, characterized by a high melting point and a decomposition temperature that is suitable for standard pharmaceutical processing. Its thermal stability is comparable to that of the established drug, Celecoxib, providing confidence in its potential for further development.
Future studies should include:
-
Polymorph Screening: A comprehensive screen to identify all possible crystalline forms and their respective thermal properties.
-
Isothermal TGA: To assess long-term thermal stability at relevant storage and processing temperatures.
-
TGA-MS/FTIR: To identify the evolved gases during decomposition and confirm the proposed degradation pathway.
By employing a systematic and comparative approach to thermal analysis, researchers and drug development professionals can make informed decisions, ensuring the selection of stable and robust drug candidates for clinical advancement.
References
-
Degradation of Benzoic Acid and its Derivatives in Subcritical Water - ResearchGate. (n.d.). Retrieved from [Link]
-
Thermal Stability of Some Anti-Inflammatory Pharmaceutical Drugs and Determination Of Purity Using (DSC). (2018). Retrieved from [Link]
-
Thermal characterization, polymorphism, and stability evaluation of Se-NSAID derivatives with potent anticancer activity - DADUN. (n.d.). Retrieved from [Link]
-
Degradation of benzoic acid and its derivatives in subcritical water - PubMed. (2011). Retrieved from [Link]
-
TGA and DSC thermogram of pyrazolines 1a-1d at scan rate of 10 C min À1 in N 2 atmosphere. - ResearchGate. (n.d.). Retrieved from [Link]
-
Pharmaceutical co-crystal compositions of celecoxib - European Patent Office - EP 2339328 A2 - Googleapis.com. (2011). Retrieved from [Link]
-
Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives - AKJournals. (n.d.). Retrieved from [Link]
-
Thermal stability of some anti-inflammatory pharmaceutical drugs and determination of purity - ResearchGate. (n.d.). Retrieved from [Link]
-
TGA/dTG and DSC thermograms of Mg3Al‐COX. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
TGA-DSC thermogram of materials I and II. - ResearchGate. (n.d.). Retrieved from [Link]
-
THERMAL STABILITY OF IBUPROFEN. KINETIC STUDY UNDER NON-ISOTHERMAL CONDITIONS. (n.d.). Retrieved from [Link]
-
Figure . The DSC-TGA curves of pure -methyl- -phenyl- H- -pyrazolecarboxylate crystal (3). - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - Los Alamos National Laboratory. (2023). Retrieved from [Link]
-
Screening, Synthesis, and Characterization of a More Rapidly Dissolving Celecoxib Crystal Form | ACS Omega. (2024). Retrieved from [Link]
-
[PDF] Effects of Experimental Conditions on the Thermal Behaviour of Some Non-steroidal Anti-inflammatory Drugs | Semantic Scholar. (n.d.). Retrieved from [Link]
-
Differential scanning calorimetric (DSC) thermograms of celecoxib, polyethylene glycol (PEG) 6000, their physical mixture, and various spray-dried particles. - ResearchGate. (n.d.). Retrieved from [Link]
-
Evaluation of Different Techniques for Size Determination of Drug Nanocrystals: A Case Study of Celecoxib Nanocrystalline Solid Dispersion - PMC. (2019). Retrieved from [Link]
-
Benzoic Acid | Industrial, Food & Pharmaceutical Grade Supplier - Snowhite Chemical Co.,LTD. (2026). Retrieved from [Link]
-
Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation - MDPI. (2023). Retrieved from [Link]
-
Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures - MDPI. (2022). Retrieved from [Link]
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Publish Comparison Guide: UV-Vis Spectra of 4-(1H-Pyrazol-1-yl)benzoic Acid
This guide details the UV-Vis absorption characteristics of 4-(1H-Pyrazol-1-yl)benzoic acid , a critical bifunctional ligand used in the synthesis of Metal-Organic Frameworks (MOFs) and pharmaceutical intermediates.
Executive Summary & Technical Significance
4-(1H-Pyrazol-1-yl)benzoic acid (CAS: 16209-00-0) represents a class of "push-pull" conjugated systems where an electron-rich pyrazole ring is coupled to an electron-deficient benzoic acid moiety. Unlike simple benzoic acid, the inclusion of the pyrazole unit at the para-position introduces significant bathochromic (red) shifts in the absorption spectrum due to extended
This guide compares its spectral performance against its precursors and structural analogs, providing essential data for researchers utilizing this compound as a photo-active linker in coordination polymers or as a scaffold in drug discovery.
Spectral Characteristics & Data Analysis
Absorption Profile
The UV-Vis spectrum of 4-(1H-Pyrazol-1-yl)benzoic acid is characterized by two distinct absorption bands. The primary band arises from the conjugated N-phenylpyrazole system, significantly redshifted compared to the parent benzoic acid.
Table 1: Comparative UV-Vis Absorption Data (in Ethanol/Methanol)
| Compound | Molar Absorptivity ( | Electronic Transition | |
| 4-(1H-Pyrazol-1-yl)benzoic acid | 255 – 265 | ~18,000 – 22,000 | |
| ~290 (sh) | ~2,500 | ||
| Benzoic Acid (Alternative 1) | 228 | 11,000 | |
| 272 | 800 | ||
| 1-Phenylpyrazole (Analog) | 252 | 14,000 | |
| 4-Hydrazinobenzoic Acid (Precursor) | 240, 310 | Variable |
(Note: "sh" denotes a shoulder peak. Values are representative of polar protic solvents like EtOH/MeOH.)
Mechanistic Insight[2][3]
-
The "Push-Pull" Effect: The nitrogen atom at the 1-position of the pyrazole ring donates electron density into the phenyl ring, while the carboxylic acid group at the para-position withdraws it. This lowers the energy gap between the HOMO and LUMO, causing the primary absorption peak to shift from 228 nm (Benzoic acid) to the 255–265 nm range.
-
Comparison with Isomers: Unlike 3-(1H-pyrazol-3-yl)benzoic acid (C-linked), the 1-yl (N-linked) isomer facilitates direct interaction between the nitrogen lone pair and the aromatic
-system, typically resulting in higher molar absorptivity and a more defined charge-transfer band.
Experimental Protocol: Reliable Spectral Acquisition
To ensure reproducible data, follow this self-validating protocol. This method minimizes aggregation effects common in carboxylic acid derivatives.
Reagents & Equipment[4][5][6]
-
Analyte: 4-(1H-Pyrazol-1-yl)benzoic acid (>98% purity).
-
Solvent: Spectroscopic grade Ethanol or Methanol.
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).
-
Cuvettes: Quartz, 1 cm path length (matched pair).
Step-by-Step Workflow
-
Stock Solution Preparation (
M):-
Weigh 1.88 mg of 4-(1H-Pyrazol-1-yl)benzoic acid (MW: 188.18 g/mol ).
-
Dissolve in 10 mL of ethanol. Sonicate for 5 minutes to ensure complete dissolution (carboxylic acid dimers can persist in cold solvents).
-
-
Working Solution Dilution (
M):-
Take 100
L of the Stock Solution. -
Dilute to 10 mL with ethanol in a volumetric flask.
-
Checkpoint: Final concentration should be approx. 10
M .
-
-
Baseline Correction:
-
Fill both cuvettes with pure ethanol.
-
Run a baseline scan (200–400 nm) to auto-zero the instrument.
-
-
Measurement:
-
Replace the sample cuvette solution with the Working Solution.
-
Scan from 200 nm to 400 nm at a scan rate of 200 nm/min.
-
-
Data Validation:
-
Absorbance at
should be between 0.2 and 0.8 A.U. If >1.0, dilute further.
-
Structural Logic & Pathway Visualization
The following diagram illustrates the synthesis pathway and the electronic conjugation logic that dictates the spectral shift.
Caption: Synthesis and photophysical logic flow. The formation of the pyrazole ring extends conjugation, resulting in the characteristic red shift and high molar absorptivity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736527, 4-(1H-pyrazol-1-yl)benzoic acid. Retrieved from [Link]
-
Whitt, J., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid...[1] ACS Omega, 4(10), 14284-14293.[1] (Provides spectral data for pyrazole-benzoic acid derivatives). Retrieved from [Link]
-
Karimova, N. V., et al. (2020). Absorption spectra of benzoic acid in water at different pH and in the presence of salts.[2] Physical Chemistry Chemical Physics, 22. (Baseline data for Benzoic Acid). Retrieved from [Link]
-
Brahim, S., et al. (2023). UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm.[3] International Journal of Chemical Kinetics.[3] (Baseline data for Pyrazole moiety). Retrieved from [Link]
Sources
- 1. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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A Senior Application Scientist's Guide to the Analytical Qualification of 4-(1H-Pyrazol-1-YL)benzoic acid Reference Standards
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This begins with the quality of the reference standard. This guide provides an in-depth technical comparison and qualification workflow for reference standards of 4-(1H-Pyrazol-1-YL)benzoic acid, a crucial building block in medicinal chemistry. While the hydrochloride salt is of interest, its prevalence as a certified reference material is limited. Therefore, this guide establishes a robust analytical framework for the parent compound, which is directly applicable to its salt forms.
The Imperative of a Well-Characterized Reference Standard
In pharmaceutical development, a reference standard is the benchmark against which all subsequent analytical measurements are made. Its purity and identity must be unequivocally established. A poorly characterized standard can lead to inaccurate dosage, flawed stability studies, and compromised patient safety. The process of qualifying a reference standard is not merely a matter of purchasing a high-purity chemical; it is a rigorous scientific investigation.
This guide will compare two hypothetical commercial reference standards for 4-(1H-Pyrazol-1-YL)benzoic acid, herein designated as RS-A and RS-B , to illustrate the qualification process.
Comparative Analysis of Reference Standards: A Multi-faceted Approach
The selection of a primary reference standard should be based on a comprehensive evaluation of its purity, identity, and the quality of the accompanying documentation.
Table 1: Comparative Data for Hypothetical Reference Standards RS-A and RS-B
| Parameter | Reference Standard A (RS-A) | Reference Standard B (RS-B) | Rationale for Comparison |
| Stated Purity (on CoA) | 99.8% (by HPLC) | >99% (by HPLC) | A precise purity value is preferable to a general statement. The method of purity determination should be specified. |
| Identity Confirmation | ¹H NMR, ¹³C NMR, and Mass Spectrometry data provided. Spectra are consistent with the proposed structure. | ¹H NMR spectrum provided. Consistent with structure. | A full suite of spectroscopic data (¹H NMR, ¹³C NMR, MS) provides a higher degree of confidence in the structural identity of the material.[1][2] |
| Chromatographic Purity | HPLC chromatogram provided showing a main peak area of 99.85% and two minor impurities at 0.10% and 0.05%. | HPLC chromatogram provided with a main peak area of 99.2%. No information on other impurities. | The Certificate of Analysis (CoA) should include the chromatogram, allowing for independent assessment of peak shape and impurity profile. |
| Residual Solvents | GC-HS analysis performed. Ethanol: 0.15%. | Not specified. | Residual solvents from the synthesis process are common impurities and must be quantified. |
| Water Content | Karl Fischer titration: 0.05%. | Not specified. | Water content can affect the accurate weighing of the standard and should be determined by a specific method like Karl Fischer titration. |
| Certificate of Analysis | Detailed, lot-specific CoA with spectra, chromatograms, and signed by Quality Assurance. | Generic technical data sheet. | A comprehensive, lot-specific CoA is indicative of a robust quality management system. |
Based on this hypothetical comparison, RS-A would be the superior choice for a primary reference standard due to the greater depth of characterization and documentation provided.
Analytical Workflow for Reference Standard Qualification
The qualification of a new batch of reference standard is a critical process to ensure its suitability for intended use. The following workflow outlines the necessary steps.
Caption: Workflow for the qualification of a 4-(1H-Pyrazol-1-YL)benzoic acid reference standard.
Experimental Methodologies
High-Performance Liquid Chromatography (HPLC) for Purity Determination
A robust, stability-indicating HPLC method is the cornerstone of purity analysis. The following method is adapted from established procedures for similar aromatic carboxylic acids and pyrazole derivatives.[3][4][5][6]
Experimental Protocol: RP-HPLC for Purity of 4-(1H-Pyrazol-1-YL)benzoic acid
-
Instrumentation: A standard HPLC system with a UV detector is suitable.[3]
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
-
Standard Solution Preparation (0.1 mg/mL): Accurately weigh approximately 10 mg of the 4-(1H-Pyrazol-1-YL)benzoic acid reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.[3]
-
Sample Solution Preparation (0.1 mg/mL): Prepare the candidate material in the same manner as the standard solution.
-
Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.[3]
Understanding Potential Impurities
Knowledge of the synthetic route is crucial for identifying potential process-related impurities. A common synthesis involves the reaction of 4-hydrazinobenzoic acid with a pyrazole precursor.[7]
Caption: Simplified synthesis and potential impurities of 4-(1H-Pyrazol-1-YL)benzoic acid.
Assigning Purity: The Mass Balance Approach
The final purity of the reference standard should be assigned using the mass balance method, which accounts for all components of the material.
Purity (%) = [100% - (% Water + % Residual Solvents + % Non-volatile Residue)] x Chromatographic Purity (%) / 100
This approach provides a more accurate and comprehensive purity value than relying solely on a single chromatographic measurement.
Conclusion
The qualification of a reference standard for 4-(1H-Pyrazol-1-YL)benzoic acid, or its hydrochloride salt, is a systematic process that requires a combination of spectroscopic and chromatographic techniques. By following the principles of identity confirmation, comprehensive purity assessment, and thorough documentation, researchers can ensure the integrity of their analytical results and the quality of their research. The selection of a reference standard should always prioritize suppliers who provide extensive characterization data and a detailed, lot-specific Certificate of Analysis.
References
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Chigurupati, S., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and... ACS Omega. Retrieved from [Link]
-
Chigurupati, S., et al. (2017). Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. Molecules. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Benzoic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-. Retrieved from [Link]
-
Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Retrieved from [Link]
-
American Chemical Society. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(1H-pyrazol-1-yl)benzoic acid. PubChem. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Retrieved from [Link]
-
International Journal of Current Pharmaceutical Analysis. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-(1h-pyrazol-1-yl)benzoic acid (C10H8N2O2). Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
International Journal of Research in Engineering and Science. (n.d.). Synthesis and Evalution of Pyrazole Derivatives by Different Method. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis, Characterization of Pyrano-[2,3-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities. Retrieved from [Link]
-
Chigurupati, S., et al. (2016). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-(Imidazol-1-yl)benzoic acid. Retrieved from [Link]
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A Researcher's Guide to the Elemental Analysis of 4-(1H-Pyrazol-1-YL)benzoic acid HCl: Theoretical Calculations and Methodological Comparisons
For researchers, scientists, and drug development professionals, the precise determination of a compound's elemental composition is a foundational aspect of chemical characterization, ensuring purity and verifying its empirical formula. This guide provides an in-depth analysis of the elemental composition of 4-(1H-Pyrazol-1-YL)benzoic acid hydrochloride, presenting a comprehensive comparison of theoretical calculations with experimental data, alongside an evaluation of various analytical techniques.
The hydrochloride salt of 4-(1H-Pyrazol-1-YL)benzoic acid is a compound of interest in medicinal chemistry and materials science. Accurate elemental analysis is paramount for the validation of its synthesis and for quality control in its applications.
Theoretical Elemental Composition
The first step in any elemental analysis is the calculation of the theoretical percentage of each element in the molecule. This provides a benchmark against which experimental results can be compared.
The chemical formula for 4-(1H-Pyrazol-1-YL)benzoic acid hydrochloride has been determined to be C₁₀H₉ClN₂O₂ [1]. To calculate its elemental composition, we must first determine its molecular weight. Using the standard atomic weights from the International Union of Pure and Applied Chemistry (IUPAC), the individual atomic masses are approximately:
The molecular weight (MW) is calculated as follows:
MW = (10 × 12.011) + (9 × 1.008) + (1 × 35.453) + (2 × 14.007) + (2 × 15.999) MW = 120.11 + 9.072 + 35.453 + 28.014 + 31.998 MW = 224.647 g/mol
With the molecular weight established, the theoretical percentage composition of each element can be calculated using the following formula:
Percentage of Element = (Total mass of element in formula / Molecular Weight) × 100
Table 1: Theoretical Elemental Composition of 4-(1H-Pyrazol-1-YL)benzoic acid HCl
| Element | Symbol | Atomic Weight (u) | Number of Atoms | Total Mass (u) | Percentage (%) |
| Carbon | C | 12.011 | 10 | 120.110 | 53.46 |
| Hydrogen | H | 1.008 | 9 | 9.072 | 4.04 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 15.78 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 12.47 |
| Oxygen | O | 15.999 | 2 | 31.998 | 14.24 |
| Total | 224.647 | 100.00 |
Comparison with Experimental Data: The Role of a Certificate of Analysis
While theoretical calculations provide an ideal composition, experimental data from a Certificate of Analysis (CoA) offers a real-world assessment of a synthesized compound's purity. A CoA for 4-(1H-Pyrazol-1-YL)benzoic acid HCl would typically report the experimentally determined percentages of Carbon, Hydrogen, and Nitrogen. The presence of chlorine is often confirmed by other analytical methods.
A typical acceptable range for experimental elemental analysis results is within ±0.4% of the theoretical values. Deviations outside this range may indicate the presence of impurities, residual solvents, or an incorrect molecular structure.
At the time of this publication, a publicly available Certificate of Analysis with experimental elemental analysis data for 4-(1H-Pyrazol-1-YL)benzoic acid HCl could not be located. Researchers are strongly encouraged to obtain a lot-specific CoA from their supplier or to perform independent elemental analysis to verify the composition of their material.
Methodologies for Elemental Analysis: A Comparative Overview
The determination of the elemental composition of organic compounds is predominantly carried out using combustion analysis. However, other techniques can provide complementary or alternative information.
Combustion Analysis (CHNS/O Analysis)
Principle: This is the most common method for determining the carbon, hydrogen, nitrogen, and sulfur content of an organic compound. A small, precisely weighed amount of the sample is combusted in a stream of oxygen at high temperatures (typically around 1000 °C). The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then passed through a series of detectors, and the amount of each gas is quantified. Oxygen content is usually determined by pyrolysis in an inert atmosphere, where the oxygen in the sample is converted to carbon monoxide.
Workflow for Combustion Analysis:
Caption: Workflow of a typical combustion-based elemental analyzer.
Advantages:
-
High accuracy and precision (typically within ±0.3%).
-
Small sample size required.
-
Well-established and automated method.
Disadvantages:
-
Destructive to the sample.
-
Does not directly determine oxygen content (requires a separate analysis).
-
Halogens, like chlorine, require specific scrubbers and detection methods, which are not always standard on all CHN analyzers.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Principle: While more commonly used for trace metal analysis, ICP-MS can be adapted for the determination of non-metals, including chlorine. The sample is introduced into a high-temperature argon plasma, which ionizes the atoms. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio.
Advantages:
-
Extremely high sensitivity, capable of detecting elements at parts-per-billion (ppb) levels.
-
Can determine the concentration of a wide range of elements in a single analysis.
Disadvantages:
-
More complex and expensive instrumentation compared to combustion analyzers.
-
Sample preparation can be more involved, often requiring digestion in strong acids.
-
Potential for spectral interferences that can affect accuracy.
X-ray Fluorescence (XRF) Spectroscopy
Principle: This non-destructive technique involves bombarding the sample with high-energy X-rays. This causes the atoms in the sample to emit characteristic "fluorescent" X-rays. The energy of these emitted X-rays is unique to each element, and their intensity is proportional to the concentration of the element in the sample.
Advantages:
-
Non-destructive, allowing the sample to be used for other analyses.
-
Minimal sample preparation is often required.
-
Can analyze solid, liquid, and powdered samples.
Disadvantages:
-
Generally less sensitive than ICP-MS, with detection limits typically in the parts-per-million (ppm) range.
-
Less accurate for lighter elements (like C, H, N, O).
-
Matrix effects can influence the accuracy of the results.
Table 2: Comparison of Elemental Analysis Techniques
| Feature | Combustion Analysis | ICP-MS | XRF Spectroscopy |
| Principle | Combustion and detection of gaseous products | Plasma ionization and mass spectrometry | X-ray induced fluorescence |
| Primary Application | Bulk C, H, N, S, O analysis | Trace elemental analysis | Major and minor elemental analysis |
| Destructive? | Yes | Yes | No |
| Sensitivity | Percent level | ppb to ppm | ppm to percent |
| Accuracy | High (±0.3%) | High | Moderate to High |
| Instrumentation Cost | Moderate | High | Moderate to High |
Conclusion
The elemental analysis of 4-(1H-Pyrazol-1-YL)benzoic acid HCl is a critical step in its characterization. The theoretical composition, based on its molecular formula C₁₀H₉ClN₂O₂, provides a fundamental reference. For experimental verification, combustion analysis remains the gold standard for C, H, and N determination due to its high accuracy and precision. For the quantification of chlorine, techniques such as ICP-MS or XRF can be employed, each with its own set of advantages and limitations. Researchers should carefully consider the specific requirements of their study, including the need for destructive or non-destructive analysis and the required level of sensitivity, when selecting an appropriate analytical method. The ultimate goal is to obtain reliable and accurate data that confirms the identity and purity of this important chemical compound.
References
-
Carbon - Atomic Weight . IUPAC. [Link]
-
Hydrogen - Atomic Weight . IUPAC. [Link]
-
Chlorine - Atomic Weight . IUPAC. [Link]
-
Nitrogen - Atomic Weight . IUPAC. [Link]
-
Oxygen - Atomic Weight . IUPAC. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 4-(1H-Pyrazol-1-YL)benzoic acid hydrochloride
This document provides comprehensive safety and logistical guidance for researchers, scientists, and drug development professionals working with 4-(1H-Pyrazol-1-YL)benzoic acid hydrochloride. The protocols outlined below are designed to ensure personnel safety, maintain experimental integrity, and comply with standard laboratory safety practices. Our approach is to explain the causality behind each recommendation, empowering you to make informed safety decisions.
Understanding the Compound: A Hazard-Based Analysis
4-(1H-Pyrazol-1-YL)benzoic acid hydrochloride is a heterocyclic organic compound. To establish a robust safety protocol, we must consider the hazards contributed by its constituent parts: the pyrazole ring, the benzoic acid moiety, and the hydrochloride salt form.
-
Pyrazole Core: Pyrazole derivatives are widely used in pharmaceuticals but can present toxicological concerns.[1][2]
-
Benzoic Acid Moiety: Benzoic acid itself is known to cause skin and serious eye damage.[3]
-
Hydrochloride Salt: The hydrochloride form indicates the compound is an acidic salt, likely with corrosive properties, especially in the presence of moisture.[4][5] It will release hydrochloric acid upon dissolution in water.
-
Physical Form: As a powdered or crystalline solid, the primary routes of exposure are inhalation of airborne dust, and direct contact with skin and eyes.[6][7]
Based on aggregated data for the parent compound, 4-(1H-pyrazol-1-yl)benzoic acid, the following hazards are identified:
The presence of the hydrochloride salt necessitates treating the compound with the precautions required for corrosive and acidic materials.[12][13]
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is dictated by a risk assessment of the compound's hazards. The goal is to create a barrier between the researcher and the chemical. The following table summarizes the minimum required PPE.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical Splash Goggles | Standard safety glasses are insufficient. Goggles provide a complete seal around the eyes, protecting against airborne powder and accidental splashes of solutions.[14][15] The parent compound is a known serious eye irritant.[8][10] |
| Hand Protection | Nitrile Gloves | Nitrile provides good chemical resistance to a range of substances, including acids and organic compounds.[13][16] Always check the manufacturer's compatibility chart. Double-gloving is recommended for handling larger quantities or during initial dissolution steps. |
| Body Protection | Fully-fastened Laboratory Coat | A lab coat made of a suitable material (e.g., polyester/cotton blend) protects against incidental contact and minor spills.[14] It should always be fully buttoned or snapped. |
| Respiratory Protection | NIOSH-approved Respirator (if required) | A respirator is generally not required if all handling of the powder is performed within certified engineering controls like a chemical fume hood.[13] If weighing or handling outside a hood is unavoidable, or if dust generation is likely, a NIOSH-approved respirator with an acid gas cartridge and a particulate filter (e.g., N95/P100) is necessary.[5][17] |
| Footwear | Closed-toe Shoes | Shoes must fully cover the feet to protect from spills. Perforated shoes or sandals are not permitted in the laboratory.[13] |
Operational Plan: From Weighing to Waste
This section provides a step-by-step methodology for safely handling 4-(1H-Pyrazol-1-YL)benzoic acid hydrochloride.
Preparation and Weighing
The most significant risk of exposure to a powdered chemical is during weighing, when dust is most likely to become airborne.[6]
-
Designate an Area: Cordon off a specific area for handling this compound, preferably within a chemical fume hood.[6][16]
-
Surface Protection: Line the work surface (e.g., the floor of the fume hood and the area around the balance) with absorbent bench paper.[6][16]
-
Pre-weighing: Tare a sealed container (e.g., a vial with a screw cap) on the analytical balance.
-
Aliquot Transfer: Move the tared container and the stock bottle of the chemical into the chemical fume hood. Transfer the approximate amount of powder into the tared container. Keep containers closed as much as possible.[6]
-
Final Weighing: Securely close the lid on the tared container and remove it from the fume hood to get the final, accurate weight on the balance. This "tare-add-reweigh" method minimizes the time the powder is exposed to the open lab environment.
-
Dissolution: Return the sealed container to the fume hood before adding any solvent. When diluting, always add the acid (or acidic compound) to the solvent, not the other way around, to control any exothermic reaction.[5]
Visual Workflow for Safe Handling
The following diagram outlines the critical decision points and procedural flow for handling 4-(1H-Pyrazol-1-YL)benzoic acid hydrochloride.
Caption: Workflow for handling 4-(1H-Pyrazol-1-YL)benzoic acid hydrochloride.
Emergency Response Protocols
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][13] Seek immediate medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3]
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[13] Seek immediate medical attention.
Spill: For small powder spills within a fume hood, gently cover with an absorbent material and decontaminate the area with a suitable solvent (e.g., water, followed by a neutralizing agent if appropriate). Avoid raising dust.[3] For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.
Disposal Plan: A Lifecycle Approach
Chemical waste management is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All unused solid 4-(1H-Pyrazol-1-YL)benzoic acid hydrochloride and any materials grossly contaminated with the powder (e.g., weigh boats, contaminated bench paper) must be collected in a clearly labeled, sealed hazardous waste container.[16]
-
Liquid Waste: All solutions containing the compound must be collected in a designated, labeled hazardous waste container for acidic and organic waste. Do not dispose of this material down the drain, as pyrazole derivatives can be harmful to aquatic life.[1]
-
Contaminated PPE: Used gloves, disposable sleeves, and other contaminated PPE should be placed in a designated solid hazardous waste stream. Do not dispose of them in the regular trash.
-
Container Disposal: Empty containers that once held the chemical must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Only then can the container be disposed of according to institutional policy.[14]
By adhering to these protocols, you can effectively mitigate the risks associated with handling 4-(1H-Pyrazol-1-YL)benzoic acid hydrochloride, ensuring a safe and productive research environment.
References
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Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). Duke University Occupational & Environmental Safety Office. [Link]
-
Hydrochloric Acid Hazards & Safety Tips. VelocityEHS. [Link]
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Weighing Hazardous Powders in the Laboratory. University of California, Santa Barbara, Environment, Health & Safety. [Link]
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Handling Hazardous Bulk Solids and Powders: Safety First! De Dietrich Process Systems. [Link]
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Acid Handling. Stanford University, SNF Laboratory. [Link]
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Standard Operating Procedure - Hydrochloric Acid. University of California, Santa Cruz, Environment, Health & Safety. [Link]
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A Comprehensive Guide to Safe Powder Handling. BFM® Fitting. [Link]
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Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc. [Link]
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Hydrochloric Acid Safe Handling Guideline. SLAC National Accelerator Laboratory. [Link]
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Often Overlooked Powder-Handling Hazards. DEKRA North America. [Link]
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Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ChemistrySelect. [Link]
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4-(1H-pyrazol-1-yl)benzoic acid. PubChem, National Center for Biotechnology Information. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
